alpha-D-Mannose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-PQMKYFCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015858 | |
| Record name | alpha-D-Mannopyranose | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Information not available., Solid | |
| Record name | alpha-D-Mannopyranose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
713.0 mg/mL at 17 °C | |
| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7296-15-3, 101357-07-7, 3458-28-4 | |
| Record name | α-D-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-D-Mannose | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-Mannopyranose | |
| Source | EPA DSSTox | |
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| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |
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| Record name | .ALPHA.-D-MANNOPYRANOSE | |
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| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 °C | |
| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of alpha-D-Mannose in Glycan Biosynthesis: A Technical Guide for Researchers
This guide provides an in-depth exploration of alpha-D-Mannose as a critical precursor for the biosynthesis of glycans, essential macromolecules for a vast array of biological processes. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core metabolic pathways, experimental methodologies, and the profound implications of mannose metabolism in health and disease.
Introduction: Mannose, More Than Just a Sugar
This compound, a C-2 epimer of glucose, is a fundamental monosaccharide that serves as a cornerstone for the synthesis of complex carbohydrate structures known as glycans.[1] These glycans, covalently attached to proteins and lipids, are not mere decorations; they are critical regulators of cellular communication, protein folding and stability, and immune responses.[2] A comprehensive understanding of mannose metabolism is therefore paramount for advancements in glycobiology, immunology, and the development of novel therapeutics. This guide will navigate the intricate journey of this compound from its entry into the cell to its incorporation into mature glycoproteins, with a focus on the ubiquitous N-linked glycosylation pathway.
The Metabolic Crossroads: Activation of Mannose for Glycosylation
The commitment of this compound to glycan biosynthesis begins with its phosphorylation and subsequent conversion into activated sugar donors. This process represents a critical metabolic nexus, channeling mannose into various glycosylation pathways.
From Mannose to Activated Donors: A Stepwise Enzymatic Cascade
Upon entering the cell, this compound is shunted into the glycosylation pathway through a series of enzymatic reactions:
-
Phosphorylation: Hexokinase (HK) catalyzes the phosphorylation of mannose at the C6 position, yielding mannose-6-phosphate (Man-6-P) . This initial step traps mannose within the cell.[3]
-
Isomerization: Phosphomannomutase 2 (PMM2) then isomerizes Man-6-P to mannose-1-phosphate (Man-1-P) .[4] This is a crucial step, as Man-1-P is the direct precursor for the synthesis of GDP-mannose.
-
Activation to GDP-Mannose: Mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) catalyzes the reaction of Man-1-P with guanosine triphosphate (GTP) to produce guanosine diphosphate-mannose (GDP-mannose) . GDP-mannose is a key activated sugar nucleotide that serves as the mannosyl donor for the assembly of the lipid-linked oligosaccharide (LLO) precursor on the cytoplasmic face of the endoplasmic reticulum.[5]
-
Formation of Dolichol-Phosphate-Mannose: For mannosylation events within the lumen of the endoplasmic reticulum, GDP-mannose is utilized by dolichol-phosphate mannosyltransferase (DPM synthase) to generate dolichol-phosphate-mannose (Dol-P-Man) .[6][7] Dol-P-Man is the mannosyl donor for the elongation of the LLO precursor within the ER lumen and for other types of glycosylation such as O- and C-mannosylation.[8][9]
The metabolic fate of Man-6-P is tightly regulated and depends on the cellular ratio of PMM2 to phosphomannose isomerase (MPI).[3] While PMM2 directs Man-6-P towards glycosylation, MPI can convert it to fructose-6-phosphate, shunting it into glycolysis.[3] This balance is critical for maintaining cellular homeostasis.
The Central Pathway: N-Linked Glycosylation
N-linked glycosylation is a highly conserved and essential protein modification that commences in the endoplasmic reticulum (ER).[10] this compound is a central component of the core glycan structure that is transferred to nascent polypeptide chains.
Assembly of the Lipid-Linked Oligosaccharide (LLO) Precursor
The process begins with the synthesis of a dolichol-linked oligosaccharide precursor, GlcNAc₂Man₉Glc₃, on the ER membrane.[11]
-
Cytoplasmic Phase: The assembly is initiated on the cytoplasmic face of the ER membrane. Two N-acetylglucosamine (GlcNAc) residues and five mannose residues are sequentially added to a dolichol phosphate carrier. The mannose residues are donated from GDP-mannose.[12]
-
Translocation: The resulting Man₅GlcNAc₂-PP-dolichol intermediate is then flipped across the ER membrane into the lumen.[11]
-
Luminal Phase: Within the ER lumen, the oligosaccharide chain is further elongated by the addition of four more mannose residues and three glucose residues. The mannosyl donor for these additions is Dol-P-Man.[12]
En Bloc Transfer and Glycan Processing
Once the Glc₃Man₉GlcNAc₂-PP-dolichol precursor is fully assembled, the entire oligosaccharide is transferred en bloc to a specific asparagine residue within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide chain.[13] This reaction is catalyzed by the oligosaccharyltransferase (OST) complex.
Following transfer, the glycan undergoes extensive processing, which includes the trimming of glucose and some mannose residues by various glucosidases and mannosidases in the ER and Golgi apparatus.[13][14] This processing is crucial for proper protein folding and for the generation of the diverse array of mature N-glycan structures, which can be broadly classified as high-mannose, complex, and hybrid types.[13]
Implications in Disease and Drug Development
Defects in mannose metabolism and N-linked glycosylation are the underlying cause of a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDGs). [15]For example, mutations in the PMM2 gene lead to PMM2-CDG, the most common type of CDG, which results in a wide range of clinical manifestations due to hypoglycosylation of numerous proteins. [16][17][18] The crucial role of glycosylation in the pathophysiology of various diseases, including cancer and infectious diseases, has made the enzymes of the mannose metabolic and N-linked glycosylation pathways attractive targets for drug development. [2][19][20]For instance, inhibitors of glycosylation are being investigated as potential anti-cancer and anti-viral agents. [20]Furthermore, D-mannose itself is being explored for its therapeutic potential in preventing urinary tract infections by inhibiting bacterial adhesion to the urothelium. [21][22]
Conclusion
This compound is a central player in the intricate process of glycan biosynthesis, with its metabolic pathway being fundamental to cellular function. A thorough understanding of how mannose is activated and incorporated into glycans provides a powerful foundation for researchers and drug developers. The ability to experimentally probe these pathways using techniques like metabolic labeling opens up new avenues for dissecting the roles of glycosylation in health and disease, and for the rational design of novel therapeutic interventions.
References
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The Metabolic Origins of Mannose in Glycoproteins - PMC - NIH. (URL: [Link])
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d-Mannose: Properties, Production, and Applications: An Overview - ResearchGate. (URL: [Link])
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Mannose: a potential saccharide candidate in disease management - PMC. (URL: [Link])
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N-Linked glycosylation - Department of Physiology | UZH. (URL: [Link])
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Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC - PubMed Central. (URL: [Link])
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N-Glycans - Essentials of Glycobiology - NCBI Bookshelf. (URL: [Link])
-
Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - Frontiers. (URL: [Link])
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MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC - PubMed Central - NIH. (URL: [Link])
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Identification of the High Mannose N-Glycan Isomers Undescribed by Conventional Multicellular Eukaryotic Biosynthetic Pathways | Analytical Chemistry - ACS Publications. (URL: [Link])
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The Metabolic Origins of Mannose in Glycoproteins - ResearchGate. (URL: [Link])
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Glucose - Wikipedia. (URL: [Link])
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Class I α-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana - NIH. (URL: [Link])
-
Glucose and mannose analogs inhibit KSHV replication by blocking N‐glycosylation and inducing the unfolded protein response - PMC - NIH. (URL: [Link])
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Mannose phosphate isomerase-congenital disorder of glycosylation leads to asymptomatic hypoglycemia - PMC - NIH. (URL: [Link])
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Characterization of the reaction of GDP-mannose with dolichol phosphate in liver membranes - PubMed. (URL: [Link])
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Experimental workflow. (1) Metabolic labeling of cells with the mannose... - ResearchGate. (URL: [Link])
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Congenital disorders of glycosylation caused by defects in mannose addition during N-linked oligosaccharide assembly - JCI. (URL: [Link])
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Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes - Frontiers. (URL: [Link])
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Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC - NIH. (URL: [Link])
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Reactome | dolichyl phosphate + GDP-alpha-D-mannose. (URL: [Link])
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N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC - PubMed Central. (URL: [Link])
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Processing of the Terminal Alpha-1,2-Linked Mannose Residues From Oligomannosidic N-Glycans Is Critical for Proper Root Growth - ResearchGate. (URL: [Link])
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Recent Advances in the Understanding of Biological Implications and Modulation Methodologies of Monoclonal Antibody N-Linked High Mannose Glycans - ResearchGate. (URL: [Link])
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Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates | Biochemistry - ACS Publications. (URL: [Link])
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Mannose phosphate isomerase gene mutation leads to a congenital disorder of glycosylation: A rare case report and literature review - Frontiers. (URL: [Link])
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N-linked glycosylation - Wikipedia. (URL: [Link])
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Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes - ResearchGate. (URL: [Link])
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11.4: N-linked Protein Glycosylation Begins in the ER - Biology LibreTexts. (URL: [Link])
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Schematic of protocols for producing ¹³C-labeled high-mannose-type... - ResearchGate. (URL: [Link])
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Glycosylation Precursors - Essentials of Glycobiology - NCBI Bookshelf - NIH. (URL: [Link])
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Dolichol-phosphate mannose synthase: Structure, function and regulation - ResearchGate. (URL: [Link])
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Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12 - PMC - NIH. (URL: [Link])
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Congenital disorders of glycosylation caused by defects in mannose addition during N-linked oligosaccharide assembly - PubMed. (URL: [Link])
-
Glucose and mannose analogs inhibit KSHV replication by blocking N-glycosylation and inducing the unfolded protein response - PubMed. (URL: [Link])
-
Phosphomannose isomerase and phosphomannomutase gene disruptions in Streptomyces nodosus: impact on amphotericin biosynthesis and implications for glycosylation engineering - PubMed. (URL: [Link])
-
KEGG PATHWAY Database. (URL: [Link])
-
Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol† - PMC - NIH. (URL: [Link])
-
Deficiency of the first mannosylation step in the N-glycosylation pathway causes congenital disorder of glycosylation type Ik - Oxford Academic. (URL: [Link])
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Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes - PubMed. (URL: [Link])
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- 4. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphomannose isomerase and phosphomannomutase gene disruptions in Streptomyces nodosus: impact on amphotericin biosynthesis and implications for glycosylation engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Unraveling of a Sugar Code: An In-depth Technical Guide to the Discovery and History of alpha-D-Mannose Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-Mannose, a C-2 epimer of glucose, has transitioned from a mere structural curiosity in the annals of organic chemistry to a molecule of profound biological significance. Its journey of discovery, spanning over a century, has been inextricably linked with the very foundations of carbohydrate chemistry and has paved the way for our contemporary understanding of glycobiology. This technical guide provides a comprehensive historical narrative of this compound research, from its initial isolation and structural elucidation to the discovery of its central role in metabolism, protein glycosylation, and its emerging therapeutic applications. We will delve into the key experimental methodologies that defined each era of discovery, offering insights into the scientific reasoning behind these protocols and their enduring impact on the field. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing a deep historical and technical context for the ongoing exploration of this multifaceted monosaccharide.
I. The Dawn of a New Sugar: Emil Fischer and the Structural Elucidation of D-Mannose
The late 19th century was a period of fervent discovery in organic chemistry, with the elucidation of sugar structures standing as a monumental challenge. It was in this intellectually charged environment that the German chemist Hermann Emil Fischer embarked on his groundbreaking work that would not only earn him the Nobel Prize in Chemistry in 1902 but also lay the very groundwork for our understanding of monosaccharides, including D-mannose.
Fischer's genius lay in his systematic and logical approach to unraveling the complex stereochemistry of sugars. His investigations into the structures of glucose and other hexoses inevitably led to the discovery and characterization of mannose. A cornerstone of his research was the reaction of sugars with phenylhydrazine, a reagent he had discovered earlier in his career.[1] This reaction, leading to the formation of crystalline derivatives called osazones, proved to be a powerful tool for distinguishing between different sugars.
A pivotal observation was that D-glucose and D-fructose reacted with excess phenylhydrazine to form the same osazone. This indicated that the stereochemistry at the C-3, C-4, and C-5 positions of these two sugars was identical. Through a series of brilliant deductions and chemical transformations, Fischer was able to establish the relative configurations of the hydroxyl groups along the carbon chain.
The discovery of D-mannose was a direct consequence of these systematic studies. Fischer found that D-mannose also formed the same osazone as D-glucose and D-fructose, implying an identical stereochemical arrangement from C-3 to C-6. The difference, he deduced, must lie at the C-2 position, making D-mannose and D-glucose epimers.
Key Experimental Protocol: The Osazone Formation Test
The osazone test, developed by Fischer, was a critical method for the identification and differentiation of reducing sugars.[2] The reaction involves the condensation of a reducing sugar with three equivalents of phenylhydrazine. The first two molecules of phenylhydrazine react with the carbonyl group and the adjacent hydroxyl group to form a dihydrazone, the osazone, which is often a colored, crystalline compound with a characteristic melting point and crystal structure.
Methodology:
-
Reagent Preparation: A solution of phenylhydrazine hydrochloride and sodium acetate in water is prepared. The sodium acetate acts as a buffer to maintain the optimal pH for the reaction.
-
Reaction: A small amount of the sugar to be tested is dissolved in water and added to the phenylhydrazine reagent.
-
Heating: The reaction mixture is heated in a boiling water bath. The time taken for the formation of a precipitate is noted.
-
Observation: The crystalline precipitate is collected, washed, and dried. The crystal structure is then observed under a microscope and its melting point determined for identification.
Causality of Experimental Choices:
-
Excess Phenylhydrazine: The use of excess phenylhydrazine is crucial as it is required for both the initial hydrazone formation and the subsequent oxidation of the adjacent hydroxyl group.
-
Heating: The reaction requires heat to proceed at a reasonable rate. The use of a boiling water bath provides a consistent and controlled temperature.
-
Sodium Acetate: The reaction is pH-sensitive. Sodium acetate buffers the solution, preventing the reaction mixture from becoming too acidic due to the formation of aniline and ammonia as byproducts.
Visualizing Fischer's Logic: Osazone Formation
Caption: Fischer's osazone experiment demonstrated that D-glucose and D-mannose share the same stereochemistry from C3 to C6.
II. Bridging the Gap: The Discovery of Sugar Nucleotides and the Dawn of Metabolic Understanding
For several decades following Fischer's seminal work, research on mannose and other sugars was largely confined to the realm of organic chemistry. The biological significance of these molecules remained largely enigmatic. A paradigm shift occurred in the mid-20th century with the pioneering work of the Argentine biochemist Luis Federico Leloir , who was awarded the Nobel Prize in Chemistry in 1970 for his discovery of sugar nucleotides.[2][3]
Leloir's research fundamentally changed our understanding of carbohydrate metabolism by revealing that monosaccharides are not directly utilized in most biosynthetic reactions. Instead, they must first be "activated" by being attached to a nucleotide diphosphate, forming a sugar nucleotide. This discovery was a watershed moment, providing the missing link between the structural knowledge of sugars and their dynamic roles in biological processes.
In 1949, Leloir and his team discovered uridine diphosphate glucose (UDP-glucose), the first identified sugar nucleotide.[2] This discovery opened the floodgates, and soon, a plethora of other sugar nucleotides were identified, including guanosine diphosphate mannose (GDP-mannose) . The identification of GDP-mannose was a critical step in understanding the metabolic pathways involving mannose.
Key Experimental Protocol: Isolation and Identification of Sugar Nucleotides
Leloir's experiments to isolate and identify sugar nucleotides were characterized by meticulous biochemical fractionation and enzymatic assays. A general workflow for such an experiment would involve the following steps:
Methodology:
-
Preparation of Cell-Free Extract: A tissue or cell sample (e.g., yeast, liver) is homogenized to break open the cells and release their contents. The homogenate is then centrifuged to remove cellular debris, resulting in a cell-free extract containing soluble enzymes and metabolites.
-
Fractionation: The cell-free extract is subjected to various fractionation techniques to separate its components based on their physicochemical properties. These techniques could include:
-
Ammonium Sulfate Precipitation: Proteins are selectively precipitated by adding increasing concentrations of ammonium sulfate.
-
Ion-Exchange Chromatography: Molecules are separated based on their net charge.
-
Paper Chromatography: A technique used to separate small molecules like sugars and nucleotides.
-
-
Enzymatic Assays: Fractions are tested for their ability to catalyze a specific reaction of interest. For example, to identify the activated form of glucose, fractions would be tested for their ability to convert galactose-1-phosphate to glucose-1-phosphate, a reaction known to require an activated glucose donor.
-
Characterization of the Active Compound: The active compound is purified and its chemical structure is determined using techniques such as:
-
UV Spectroscopy: To identify the nucleotide component.
-
Chemical Analysis: To determine the sugar and phosphate content.
-
Enzymatic Digestion: Using specific enzymes to break down the compound into its constituent parts for further analysis.
-
Causality of Experimental Choices:
-
Cell-Free System: The use of a cell-free system allowed for the study of metabolic reactions in a controlled environment, free from the complexities of a living cell.
-
Fractionation: This was essential to isolate the specific molecule of interest from the complex mixture of cellular components.
-
Enzymatic Assays: These provided a functional readout to guide the purification process, allowing researchers to track the "activity" of the unknown compound.
Visualizing the Central Role of Sugar Nucleotides
Caption: Leloir's discovery revealed that mannose must be activated to GDP-mannose before it can be used in biosynthetic pathways.
III. The Glycosylation Era: Unveiling the Role of Mannose in Protein Modification
The discovery of sugar nucleotides set the stage for the next major chapter in the history of mannose research: the elucidation of its role in glycosylation , the process by which carbohydrates are attached to proteins and lipids. It is now understood that glycosylation is one of the most common and important post-translational modifications, affecting a vast array of cellular processes.
Research in the latter half of the 20th century revealed that mannose is a key component of both N-linked and O-linked glycans, the two major types of protein glycosylation.
-
N-linked glycosylation , which involves the attachment of a glycan to the amide nitrogen of an asparagine residue, begins in the endoplasmic reticulum with the synthesis of a lipid-linked oligosaccharide precursor. This precursor, which contains multiple mannose residues, is then transferred en bloc to the nascent polypeptide chain.
-
O-linked glycosylation , the attachment of a glycan to the hydroxyl group of a serine or threonine residue, is a more diverse process that occurs primarily in the Golgi apparatus. Mannose is also a component of some O-linked glycans.
The importance of mannose in glycosylation was starkly illustrated by the discovery of Congenital Disorders of Glycosylation (CDGs) in the 1980s.[4] These are a group of rare genetic disorders caused by defects in the synthesis or attachment of glycans. Several types of CDGs are caused by mutations in genes encoding enzymes involved in mannose metabolism or the synthesis of the mannose-containing lipid-linked oligosaccharide precursor.
Key Experimental Protocol: Early Diagnosis of Congenital Disorders of Glycosylation
The initial diagnosis of CDGs relied heavily on the analysis of serum transferrin, a glycoprotein that is readily accessible in blood samples. In individuals with certain types of CDGs, the N-glycans on transferrin are truncated, leading to a change in the protein's overall charge. This difference in charge can be detected by isoelectric focusing (IEF) .
Methodology:
-
Sample Collection: A blood sample is collected from the patient.
-
Serum Preparation: The blood is centrifuged to separate the serum, which contains transferrin.
-
Isoelectric Focusing: The serum sample is applied to a gel with a stable pH gradient. An electric field is then applied across the gel.
-
Separation: Proteins migrate through the gel until they reach the pH at which their net charge is zero (their isoelectric point).
-
Visualization: The separated transferrin isoforms are visualized by staining the gel. In a healthy individual, transferrin will appear as a single major band. In a patient with a CDG affecting N-glycosylation, multiple bands corresponding to transferrin molecules with different numbers of sialic acid residues (and thus different charges) will be observed.
Causality of Experimental Choices:
-
Transferrin as a Marker: Transferrin is a heavily glycosylated protein that is present in high concentrations in the blood, making it an ideal marker for detecting global defects in N-glycosylation.
-
Isoelectric Focusing: This technique is highly sensitive to small changes in protein charge, making it well-suited for separating the different glycoforms of transferrin.
Visualizing the N-linked Glycosylation Pathway
Caption: Mannose, in the form of GDP-mannose, is essential for the synthesis of the lipid-linked oligosaccharide precursor in the endoplasmic reticulum, the first step in N-linked glycosylation.
IV. Modern Perspectives and Therapeutic Horizons
The foundational discoveries of the past have paved the way for a vibrant and multifaceted field of modern mannose research. Today, scientists are exploring the intricate roles of mannose in a wide range of biological processes, from immune regulation to cancer biology.
One of the most exciting areas of current research is the therapeutic potential of D-mannose. The most well-established application is in the prevention and treatment of urinary tract infections (UTIs) . A significant proportion of UTIs are caused by the bacterium Escherichia coli, which initiates infection by adhering to the urothelial cells lining the bladder. This adhesion is mediated by FimH, a protein on the bacterial fimbriae that binds to mannose-containing glycoproteins on the surface of urothelial cells. D-mannose, when taken orally, is excreted in the urine and can competitively inhibit the binding of E. coli to the bladder wall, thereby preventing infection.
Beyond UTIs, researchers are investigating the potential of D-mannose in other therapeutic areas, including:
-
Congenital Disorders of Glycosylation: For certain types of CDGs, such as MPI-CDG (CDG-Ib), oral mannose supplementation can bypass the genetic defect and restore normal glycosylation.
-
Cancer Therapy: Some studies suggest that mannose can inhibit the growth of certain types of cancer cells, possibly by interfering with their glucose metabolism.
-
Immune Modulation: There is growing evidence that mannose and mannose-binding lectins play important roles in regulating the immune system.
The journey of this compound research, from a structural puzzle to a key player in human health, is a testament to the power of fundamental scientific inquiry. As we continue to unravel the complexities of the sugar code, it is certain that this seemingly simple monosaccharide will continue to yield new and exciting discoveries with the potential to transform our understanding of biology and medicine.
V. Quantitative Data Summary
| Historical Experiment/Observation | Key Quantitative Finding | Significance |
| Kiliani-Fischer Synthesis of D-Glucose and D-Mannose from D-Arabinose | The reaction yields a mixture of the two epimers. | Demonstrated the stereochemical relationship between aldoses and provided a synthetic route to these sugars. |
| Leloir's Isolation of UDP-Glucose | The isolated compound contained equimolar amounts of uracil, ribose, two phosphate groups, and glucose. | Confirmed the structure of the first sugar nucleotide and established the principle of sugar activation. |
| Early Diagnosis of CDG-Ia (PMM2-CDG) | Isoelectric focusing of serum transferrin shows a characteristic pattern with an increase in asialo-, monosialo-, and disialo-transferrin isoforms. | Provided the first diagnostic tool for a congenital disorder of glycosylation. |
VI. References
-
NobelPrize.org. (n.d.). Luis Leloir – Facts. Retrieved January 30, 2026, from [Link]3]
-
NobelPrize.org. (n.d.). Award ceremony speech. Retrieved January 30, 2026, from [Link]2]
-
Leloir, L. F. (1971). Two decades of research on the biosynthesis of saccharides. Nobel Lecture. [Link]]
-
Wikipedia. (2023, December 27). Emil Fischer. In Wikipedia. [Link]1]
-
Children's Hospital of Philadelphia. (n.d.). Congenital Disorders of Glycosylation (CDG). Retrieved January 30, 2026, from [Link]4]
Sources
alpha-D-Mannose interaction with mannose-binding lectins
Targeting the C-Type Lectin Interface: A Technical Guide to -D-Mannose and MBL Interactions
Executive Summary
The interaction between
For drug developers, this interaction is dual-purpose:
-
Target: Modulating MBL activity in ischemia-reperfusion injury (where MBL activation is deleterious).
-
Vector: Exploiting mannose specificity to deliver cargo to MBL-rich tissues or macrophages via mannosylated liposomes.
This guide moves beyond basic textbook definitions to provide the structural mechanistics, thermodynamic realities, and self-validating experimental protocols required to engineer high-affinity MBL ligands.
Structural Mechanistics: The EPN Motif & Calcium Coordination
The specificity of MBL for
The "Lock-and-Key" Coordination
Unlike protein-protein interactions driven by hydrophobic burial, MBL-sugar binding is electrostatic and coordination-based.
-
The EPN Motif: The selectivity switch lies in the amino acid sequence Glu-Pro-Asn (EPN). This motif creates a binding pocket that accommodates the equatorial 3-OH and 4-OH groups of D-mannose.
-
Note: Galactose-binding lectins contain a QPD motif (Gln-Pro-Asp), which selects for the axial 4-OH of galactose.
-
-
Calcium Bridging: The
ion does not merely stabilize the protein; it forms direct coordination bonds with the sugar hydroxyls. The mannose 3-OH and 4-OH groups replace water molecules in the coordination sphere, effectively "locking" the sugar into the CRD.
The Anomeric Distinction
MBL specifically recognizes the
Figure 1: The Molecular Mechanism of MBL-Mannose Binding. The Calcium ion acts as the central bridge between the protein's EPN motif and the sugar's hydroxyl groups.
Thermodynamics: The Multivalency Imperative
A critical error in early-stage drug design is relying on monovalent affinity data. The interaction between a single CRD and a monosaccharide is weak.
Affinity vs. Avidity
-
Monovalent Affinity (
): 1.0 - 5.0 mM. This is too weak for effective drug targeting. -
Multivalent Avidity: Nature overcomes weak affinity via oligomerization. MBL forms "bunches of tulips" (trimers of trimers). Synthetic ligands must mimic this via the Glycocluster Effect .
Comparative Binding Data
The table below illustrates the exponential gain in affinity achieved by presenting mannose in clusters (e.g., on dendrimers or liposomes).
| Ligand Type | Structure | Kd (Approximate) | Mechanism |
| Monosaccharide | Methyl- | 2.0 mM | Simple coordination |
| Disaccharide | Man- | 0.8 mM | Extended surface contact |
| Glycocluster | Tetra-valent Dendrimer | 10 - 50 | Chelate effect (local concentration) |
| Glycoparticle | Mannosylated Liposome (High Density) | < 50 nM | Statistical rebinding / Cross-linking |
Key Insight: For therapeutic efficacy, your ligand must present mannose residues spaced approximately 45-50 Å apart to bridge adjacent CRDs within an MBL trimer.
Experimental Characterization: Self-Validating Protocols
To rigorously quantify these interactions, Surface Plasmon Resonance (SPR) is the gold standard. However, lectins are "sticky" and prone to non-specific binding. The following protocol uses a Capture-Based Approach to ensure orientation and includes a mandatory self-validation step.
Protocol: Biotin-MBL Kinetic Assay (SPR)
Objective: Determine the
Reagents:
-
Ligand: Biotinylated recombinant human MBL (rhMBL).
-
Analyte: Mannose-based small molecule or dendrimer.
-
Running Buffer (HBS-P+Ca): 10 mM HEPES, 150 mM NaCl, 5 mM CaCl2 , 0.05% Surfactant P20, pH 7.4.
-
Regeneration Solution: 10 mM EDTA, pH 8.0.
Workflow:
-
Chip Preparation: Use a Streptavidin (SA) sensor chip.
-
Why? Amine coupling randomly orients MBL, potentially occluding the CRD. Biotin-tagging (ideally N-terminal or via AviTag) ensures the "tulip heads" face the flow.
-
-
Immobilization: Inject Biotin-rhMBL to reach ~1000 RU (Resonance Units).
-
Control Channel: Leave flow cell 1 as unmodified Streptavidin (reference).
-
-
Analyte Injection (Association):
-
Inject the mannosylated candidate in a concentration series (e.g., 0.1
M to 100 M). -
Flow rate: 30
L/min to minimize mass transport limitations.
-
-
Dissociation: Allow buffer flow for 120-300 seconds.
-
Regeneration (The Validation Step):
-
Inject 10 mM EDTA for 30 seconds.
- ions from the MBL CRD. This induces a conformational change that must release the mannose ligand.
-
Pass Criteria: If the signal does not return to baseline after EDTA, the binding was non-specific (hydrophobic sticking) and the data is invalid.
-
Figure 2: Self-Validating SPR Workflow. The EDTA regeneration step confirms the calcium-dependency of the interaction, ruling out false positives.
Therapeutic Implications
Understanding the MBL-Mannose interface opens two distinct clinical avenues:
MBL as a Drug Target (Inhibition)
In conditions like Ischemia-Reperfusion Injury (IRI) (e.g., myocardial infarction, stroke), MBL binds to neo-epitopes on stressed endothelial cells, activating the complement lectin pathway and causing tissue damage.
-
Strategy: High-affinity "MBL Traps."
-
Design: Multivalent mannose or fucose dendrimers that bind MBL with nM affinity, preventing it from binding to the tissue.
MBL as a Delivery Vector (Targeting)
Macrophages and dendritic cells express Mannose Receptor (CD206), which shares structural homology with MBL.
-
Strategy: Mannosylated Liposomes.
-
Design: Surface decoration with
-D-mannose allows the liposome to be recognized and internalized via receptor-mediated endocytosis. This is currently used in enzyme replacement therapies (e.g., for Gaucher's disease) to target macrophages.
References
-
Drickamer, K. (1992). Engineering galactose-binding activity into a mannose-binding c-type lectin. Nature. Link
-
Weis, W. I., Drickamer, K., & Hendrickson, W. A. (1992). Structure of a C-type mannose-binding protein complexed with an oligosaccharide. Nature. Link
-
Kiessling, L. L., Gestwicki, J. E., & Strong, L. E. (2006). Synthetic multivalent ligands as probes of signal transduction. Angewandte Chemie International Edition. Link
-
Garred, P., et al. (2006). Mannose-binding lectin and its genetic variants. Genes & Immunity.[7] Link
-
Mitchell, D. A., et al. (2001). A novel mechanism of carbohydrate recognition by the C-type lectins DC-SIGN and DC-SIGNR. Nature Structural Biology. Link
-
Ober, R. J., & Ward, E. S. (1999). Analysis of biological interactions using surface plasmon resonance.[8][9] Current Protocols in Immunology. Link
Sources
- 1. Multivalent lectin-carbohydrate interactions energetics and mechanisms of binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MBL deficiency - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. kiesslinglab.com [kiesslinglab.com]
- 7. Mannose‐binding lectin in innate immunity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Surface Plasmon Resonance Assay for In Vitro Screening of Mannose-Binding Lectin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
theoretical models of alpha-D-Mannose conformational analysis
Theoretical Models of -D-Mannose Conformational Analysis
Executive Summary
The conformational plasticity of
This guide provides a rigorous theoretical framework for modeling these dynamics. We move beyond static structures to dynamic ensembles, comparing Molecular Mechanics (GLYCAM06/CHARMM36) with Quantum Mechanical benchmarks (DFT M06-2X), and detailing a self-validating protocol for calculating Free Energy Landscapes (FEL).
Part 1: The Conformational Landscape
To model
Ring Puckering ( vs. )
The pyranose ring is not static. While the
-
Metric: Cremer-Pople Coordinates (
).[1][2] -
Barrier: The transition typically requires crossing a 10–15 kcal/mol barrier, inaccessible to standard unbiased Molecular Dynamics (MD).
The Hydroxymethyl Rotor ( Angle)
The C5–C6 bond rotation determines the orientation of the O6 hydroxyl.
-
Rotamers: Gauche-gauche (
), gauche-trans (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> ), and trans-gauche ( ). -
Mannose Specificity: Unlike glucose,
-D-mannose strongly disfavors the conformation due to the "syn-diaxial like" repulsion between O4 and O6. The equilibrium is dominated by and , stabilized by specific water bridges.
The Anomeric Effect
The preference for the electronegative substituent at C1 to adopt an axial orientation (stabilized by
Part 2: Theoretical Frameworks
Force Field Selection: GLYCAM06 vs. CHARMM36
| Feature | GLYCAM06 (AMBER) | CHARMM36 | Recommendation |
| Philosophy | Parameterized specifically for carbohydrates using QM (B3LYP) rotamer profiles. | General biomolecular force field; carbohydrate parameters optimized via osmotic pressure data.[3][4] | GLYCAM06 for pure glycan dynamics.[4] |
| Anomeric Handling | Explicit torsion terms derived from QM energy surfaces of minimal fragments. | Uses specific Lennard-Jones (LJ) adjustments to reproduce hydration energies. | CHARMM36 if modeling Glycan-Protein complexes (better protein integration). |
| Solvent Model | TIP3P (Standard), OPC (High Accuracy). | TIP3P modified (CHARMM-specific). | Use OPC with GLYCAM for best density/viscosity matching. |
| Weakness | Can over-stabilize hydrogen bonds in vacuum; requires explicit solvent. | Historically underestimated hydration free energy (fixed in recent updates). | Always use Explicit Solvent . |
Quantum Mechanical Benchmarking
For examining transition states (e.g., ring inversion), Force Fields are insufficient.
-
Recommended Level of Theory: M06-2X/6-311++G(d,p) .
-
Why: The M06-2X functional captures dispersion interactions better than B3LYP, which is crucial for weak CH-
or CH-O interactions in sugars. -
Solvation: Use SMD (Solvation Model based on Density) with water parameters.
-
Part 3: Computational Protocol (Step-by-Step)
This protocol describes the generation of a Free Energy Landscape (FEL) for
Phase 1: System Setup & Equilibration
-
Structure Generation:
-
Build
-D-mannose in the conformation using the GLYCAM-Web builder or LEaP (AmberTools). -
Topology: Apply GLYCAM_06j force field parameters.
-
-
Solvation:
-
Solvate in a cubic box of OPC water (Optimal Point Charge) with a 12 Å buffer.
-
Why OPC? It reproduces the dielectric constant and diffusion properties of water better than TIP3P, critical for glycan hydrodynamics.
-
-
Minimization:
-
5000 steps steepest descent + 5000 steps conjugate gradient.
-
-
Thermalization (NVT):
-
Heat to 300K over 100 ps using a Langevin thermostat (
ps ). -
Constraint: Apply weak restraints (10 kcal/mol·Å
) on solute heavy atoms.
-
-
Pressurization (NPT):
-
Equilibrate density for 1 ns at 1 bar using a Berendsen or Monte Carlo barostat. Release restraints.
-
Phase 2: Enhanced Sampling (Metadynamics)
Standard MD will stay trapped in
-
Collective Variables (CVs):
-
Define the Cremer-Pople puckering coordinates
and as CVs.[2] -
Implementation: Use PLUMED interfaced with AMBER/GROMACS.
-
-
Bias Deposition:
-
Height: 1.2 kJ/mol.
-
Sigma: 0.35 rad (for angular CVs).
-
Pace: Deposit Gaussians every 500 steps.
-
Bias Factor: 10 (Well-Tempered mode to allow convergence).
-
-
Production Run:
-
Run for 50–100 ns. The system will explore
.
-
Phase 3: Analysis & Visualization
-
Reconstruct Free Energy Surface (FES):
-
Sum the deposited hills to generate the 2D FES map (
).
-
-
Identify Minima:
-
Global Minimum:
(South Pole). -
Local Minimum:
(North Pole).
-
Part 4: Visualization of Workflows
Figure 1: Computational Workflow for Glycan Analysis
Caption: End-to-end workflow for calculating and validating the conformational free energy landscape of
Figure 2: The Conformational Equilibrium Logic
Caption: Logical map of forces governing the
Part 5: Self-Validation (The Karplus Protocol)
To ensure the simulation is physically accurate, you must validate the trajectory against experimental NMR data using the Karplus Equation .
The Logic:
If your simulation samples the correct ratio of rotamers (
Protocol:
-
Extract Trajectory: Save frames every 10 ps from the unbiased equilibrium simulation.
-
Calculate Dihedrals: Measure the H5-C5-C6-H6R and H5-C5-C6-H6S dihedral angles (
) for every frame. -
Apply Generalized Karplus Equation (Haasnoot-Altona):
-
Note: Use parameters optimized for sugars (e.g., Stenutz parameters [1]).
-
-
Average: Compute
over the ensemble. -
Compare:
-
Experimental
for -D-Man is typically ~2.0 Hz . -
Experimental
is ~5.5 Hz . -
Pass Criteria: RMSD between Calc and Exp < 0.8 Hz.
-
References
-
Stenutz, R., Carmichael, I., Widmalm, G., & Serianni, A. S. (2002). Hydroxymethyl group conformation in saccharides: structural dependencies of 2JHH, 3JHH, and 2JCH spin-spin coupling constants. Journal of Organic Chemistry. Link
-
Kirschner, K. N., et al. (2008).[5] GLYCAM06: A generalizable biomolecular force field. Carbohydrates.[2][3][4][5][6][7][8][9][10][11] Journal of Computational Chemistry. Link
-
Guvench, O., & MacKerell, A. D. (2008). Comparison of Protein Force Fields for Molecular Dynamics Simulations. Methods in Molecular Biology. Link
-
Barducci, A., Bussi, G., & Parrinello, M. (2008). Well-tempered metadynamics: A smoothly converging and tunable free-energy method. Physical Review Letters. Link
-
Cremer, D., & Pople, J. A. (1975).[2] General definition of ring puckering coordinates. Journal of the American Chemical Society.[12] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cremer-Pople parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]
- 3. Optimizing Solute-Solute Interactions in the GLYCAM06 and CHARMM36 Carbohydrate Force Fields Using Osmotic Pressure Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Solute-Solute Interactions in the GLYCAM06 and CHARMM36 Carbohydrate Force Fields Using Osmotic Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspective on computational simulations of glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and conformational analysis of an alpha-D-mannopyranosyl-(1-->2)-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranose mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Karplus equation - Wikipedia [en.wikipedia.org]
Methodological & Application
alpha-D-Mannose application in studying mannosidase activity
Application Note: -D-Mannose Methodologies in Mannosidase Characterization
Strategic Overview
This guide details three core applications of
-
Kinetic Profiling: Using chromogenic/fluorogenic
-D-mannosides to determine and . -
Inhibition Studies: Utilizing free
-D-Mannose to define active site specificity and product inhibition ( ). -
Glycan Analysis: Using
-D-Mannose as a quantitative standard in High-Performance Anion-Exchange Chromatography (HPAEC-PAD).
Mechanistic Basis & Pathway Visualization
Figure 1: N-Glycan Processing and Assay Logic
The following diagram illustrates the trimming pathway and where synthetic substrates mimic natural interactions.
Caption: Pathway showing enzymatic trimming of Man9GlcNAc2 and the parallel synthetic assay system where pNP-Man mimics the terminal mannose.
Protocol A: Kinetic Characterization (Chromogenic)
Principle: The substrate p-nitrophenyl-
Target Enzymes: Lysosomal
Reagents
-
Substrate Stock: 10 mM pNP-
-D-Man (Sigma N2127) in water. Store at -20°C. -
Acidic Assay Buffer (Lysosomal): 0.1 M Sodium Citrate/Phosphate, pH 4.5, containing 1 mM ZnCl
. -
Neutral Assay Buffer (ER/Golgi): 0.1 M MES or Sodium Phosphate, pH 6.5, containing 1 mM CaCl
(Note: ER mannosidases are often Ca -dependent). -
Stop Solution: 0.5 M Sodium Carbonate (Na
CO ), pH 10.7.
Step-by-Step Methodology
-
Enzyme Preparation: Dilute enzyme/lysate in the appropriate Assay Buffer to ensure <10% substrate hydrolysis (linear range).
-
Reaction Setup:
-
In a 96-well clear plate, add 10 µL of Enzyme sample.
-
Add 90 µL of pre-warmed Substrate Solution (dilute stock to 1–5 mM in Assay Buffer).
-
-
Incubation: Incubate at 37°C for 10–60 minutes.
-
Termination: Add 100 µL of Stop Solution. The pH shift to >10 ionizes the p-nitrophenol (pKa ~7.15).
-
Quantification: Measure Absorbance at 405 nm (A
). -
Calculation:
-
(Extinction Coefficient of pNP): ~18.5 mM
cm .
-
(Extinction Coefficient of pNP): ~18.5 mM
Self-Validating Control: Include a "No Enzyme" blank to account for spontaneous hydrolysis and a "Swainsonine" control (10 µM) to distinguish Class II (Golgi) from Class I (ER) mannosidases.
Protocol B: High-Sensitivity Screening (Fluorogenic)
Principle: Uses 4-Methylumbelliferyl-
Reagents
-
Substrate: 5 mM 4-MU-
-D-Man (Sigma M3657) in DMSO. -
Stop Buffer: 0.2 M Glycine-Carbonate buffer, pH 10.0.
Workflow
-
Mix: 10 µL Sample + 20 µL Substrate (diluted to 1 mM in Assay Buffer).
-
Incubate: 37°C for 30 min.
-
Stop: Add 200 µL Stop Buffer.
-
Read: Fluorescence Plate Reader. Ex: 365 nm / Em: 445 nm .
-
Calibration: Must run a standard curve of free 4-Methylumbelliferone (0–1000 pmol) as fluorescence units are arbitrary.
Application: -D-Mannose as a Competitive Inhibitor
Free
Experimental Design for Determination
-
Matrix Setup: Prepare a matrix of Substrate concentrations (e.g., [pNP-Man] at 0.5, 1, 2, 4
) vs. Inhibitor concentrations (Free -D-Mannose at 0, 10, 50, 100 mM). -
Reaction: Run Protocol A for each condition.
-
Data Analysis:
-
Plot Lineweaver-Burk curves (1/V vs 1/[S]).
-
Competitive Inhibition Signature: Lines should intersect at the Y-axis (
is unchanged, apparent increases). -
Calculate
using the slope equation:
-
Expert Insight: If
Advanced Application: Natural Substrate Analysis
Synthetic substrates may not reflect the enzyme's ability to trim complex glycans (e.g., Man9 to Man5).
Protocol: HPAEC-PAD Analysis of Released Mannose
Objective: Quantify free
-
Digestion: Incubate Glycoprotein (1 mg/mL) with
-mannosidase overnight. -
Clean-up: Precipititate protein using ethanol or remove via 10 kDa MWCO spin filter.
-
Analysis: Inject supernatant onto a Dionex CarboPac PA10 or PA20 column .
-
Detection: Pulsed Amperometric Detection (PAD).
-
Standardization: Inject a serial dilution of pure
-D-Mannose (Sigma M6020) to generate a calibration curve.-
Retention Time Validation: Mannose elutes distinctly from Glucose and Galactose under high pH isocratic elution (10-20 mM NaOH).
-
Data Summary & Troubleshooting
| Parameter | pNP-Man Assay | 4-MU-Man Assay | Natural Substrate (HPAEC) |
| Sensitivity | Low ( | High (nM range) | Very High (pmol range) |
| Throughput | High (96-well) | High (96-well) | Low (HPLC sequence) |
| Interference | Colored compounds | Quenching agents | Salts (desalting required) |
| Primary Use | Clinical Diagnosis | Biologics QC (Glycan Profiling) |
Troubleshooting "Self-Validating" Checks
-
High Background: If the blank increases over time, the substrate is hydrolyzing spontaneously. Check pH (pNP-Man is unstable > pH 8) and store stocks at -20°C.
-
No Activity: Ensure the correct metal ion cofactor is present. Lysosomal enzymes often need Zn
; ER/Golgi enzymes often need Ca .
References
-
Abcam. Alpha-Mannosidase Assay Kit (ab282917) Protocol. Accessed October 2023.
-
Sigma-Aldrich.
-Mannosidase Activity Assay Kit (MAK318) Technical Bulletin. Accessed October 2023. -
National Institutes of Health (NIH). Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma. Clin Chem. 1992.[1]
-
Oxford Academic.A spectrophotometric assay for
-mannosidase activity. Glycobiology. 1994. -
MedChemExpress.p-Nitrophenyl
-D-mannopyranoside Product Information. -
GoldBio.4-Methylumbelliferyl-
-D-mannopyranoside Technical Data.
NMR spectroscopy for studying alpha-D-Mannose containing glycans
Application Note: Advanced NMR Profiling of Alpha-D-Mannose Containing Glycans
Executive Summary & Strategic Importance
In the development of biologic therapeutics, particularly monoclonal antibodies (mAbs) and enzyme replacement therapies, the glycosylation profile is a Critical Quality Attribute (CQA). High-mannose glycans (e.g., Man5, Man9) significantly influence serum half-life via mannose-receptor binding and can modulate Antibody-Dependent Cellular Cytotoxicity (ADCC).
While Mass Spectrometry (MS) provides rapid compositional analysis, it often struggles with the unambiguous assignment of stereochemistry and linkage isomers (e.g., distinguishing
This guide details a rigorous protocol for the structural elucidation of
Theoretical Framework: The "Mannose Fingerprint"
To successfully analyze mannose, one must understand its unique NMR signature derived from its stereochemistry.
-
Stereochemistry: D-Mannose is the C2 epimer of D-Glucose. In the
-anomer, the H1 proton is equatorial, and the H2 proton is also equatorial (relative to the ring plane in the chair conformation). -
The J-Coupling Key: The vicinal coupling constant
is governed by the Karplus equation.-
-D-Man: H1 (eq) - H2 (eq) dihedral angle is ~60°.
. -
-D-Man: H1 (ax) - H2 (eq) dihedral angle is ~60°.
. -
Contrast:
-D-Glc has a large (~8 Hz) due to diaxial arrangement.
-
-D-Man: H1 (eq) - H2 (eq) dihedral angle is ~60°.
-
Chemical Shift Dispersion:
-
Anomeric Region (
H): -D-Man H1 signals are typically deshielded, resonating between 5.0 – 5.5 ppm . This is downfield of most other hexoses, creating a distinct "Mannose Zone." -
Linkage Sensitivity: The H1 shift is highly sensitive to the glycosidic linkage type (
-1,2 vs -1,3 vs -1,6).
-
Experimental Protocol
Sample Preparation: The "D2O Exchange" Cycle
Objective: Eliminate the huge water signal (HDO) that obscures the anomeric region (4.7–4.8 ppm) and simplify the spectrum.
-
Lyophilization: Start with 0.1–1.0 mg of purified glycan or glycopeptide.
-
Exchange 1: Dissolve in 500
L of 99.9% . Flash freeze (liquid ) and lyophilize. -
Exchange 2: Repeat step 2.
-
Final Solubilization: Dissolve in 200
L (for Shigemi tubes) or 500 L of 99.996% high-purity .-
Note: Trace salts/buffers can cause line broadening. Desalt via PGC (Porous Graphitic Carbon) cartridges if necessary prior to step 1.
-
-
Internal Standard: Add DSS (2,2-dimethyl-2-silapentane-5-sulfonate) to a final concentration of 0.0 ppm reference. Avoid TSP if pH sensitivity is a concern.
Data Acquisition Parameters (600 MHz+)
Temperature: 298 K (standard) or 310 K (to shift residual HDO peak away from anomeric signals).
| Experiment | Pulse Sequence | Key Parameter | Purpose |
| 1D | zg30 / zgesgp | d1 = 2-5s, ns = 64+ | Quantitation, initial fingerprinting. |
| 2D | cosygpppqf | DQF (Double Quantum Filtered) | Identify |
| 2D | mlevph | Mixing time: 80-100 ms | Trace the entire spin system ( |
| 2D | hsqcetgpsisp | Multiplicity Edited | Correlate H to C. Distinguish |
| 2D | noesyph | Mixing time: 200-400 ms | Determine sequence/linkage (inter-residue NOEs). |
Workflow Visualization
The following diagram outlines the logical flow from sample to structural assignment.
Caption: Step-by-step NMR workflow for glycan analysis, prioritizing water suppression and sequential assignment.
Assignment Strategy & Data Interpretation
The Anomeric "Roadmap"
In high-mannose glycans (e.g., Man9GlcNAc2), the anomeric protons of the mannose residues appear in specific order. Use the HSQC anomeric region (
-
Terminal
-1,2 Mannose (D1, D2, D3 arms):-
Typically the most downfield protons (~5.0 – 5.4 ppm).
-
H1/H2 cross-peaks in COSY are weak due to small
.
-
-
Core
-1,3 vs -1,6 Mannose:-
-1,6 Man (4'): Often distinctively shielded compared to other
-Man, appearing near 4.85 - 4.92 ppm . - -1,3 Man (4): typically ~5.1 ppm.
-
-1,6 Man (4'): Often distinctively shielded compared to other
Linkage Analysis via NOESY
To connect the residues (Sequence):
-
Identify the H1 of Residue A (e.g., terminal Man).
-
Look for NOE cross-peaks to the Hx of Residue B (the attachment point).
-
Example: An
-1,2 linkage will show a strong NOE between Man(A) H1 and Man(B) H2 . -
Example: An
-1,6 linkage will show NOE between Man(A) H1 and Man(B) H6/H6' .
-
Topology Decision Tree
Caption: Logic tree for assigning Alpha-Mannose residues based on coupling, shift, and NOE connectivity.
References
-
Yamaguchi, Y. (2015). Determination of glycan structure by NMR.[1] GlycoPOD.[1] [Link]
-
Kozminski, W., & Nanz, D. HSQC and HMBC - NMR Core Facility. Columbia University. [Link]
-
Widmalm, G., et al. (2022). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study. RSC Advances. [Link]
-
Biological Magnetic Resonance Data Bank (BMRB). D-(+)-Mannose Chemical Shifts.[Link]
-
Górska-Jakubowska, S., et al. (2021). Discovery of α-(1→6)-linked mannan structures resembling yeast N-glycan outer chains.[2] mSphere. [Link]
Sources
Application Notes and Protocols: Mass Spectrometry Analysis of α-D-Mannose Labeled Proteins
Introduction
Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Among the various monosaccharides involved in this process, mannose plays a pivotal role, particularly in the biosynthesis of N-linked glycans. The study of mannosylated proteins, or the "manno-proteome," provides deep insights into cellular processes ranging from protein quality control in the endoplasmic reticulum to cell-cell recognition and immune responses.[1][2]
This guide provides a comprehensive overview and detailed protocols for the analysis of α-D-Mannose labeled proteins using mass spectrometry. We will delve into the principles of metabolic labeling with mannose analogs, strategies for the enrichment of labeled glycoproteins, and the subsequent mass spectrometric analysis and data interpretation. This powerful methodology enables researchers to specifically tag and identify newly synthesized glycoproteins, unraveling the dynamic nature of the glycoproteome in various biological contexts.
The core of this approach lies in the use of bioorthogonal chemistry.[3][4][5] Cells are cultured in the presence of a mannose analog bearing a "bioorthogonal" chemical handle, such as an azide or an alkyne group. This modified sugar is incorporated into the cellular glycosylation machinery and subsequently into newly synthesized glycoproteins.[6][7][8] The chemical handle then allows for the selective attachment of a reporter molecule, such as biotin for enrichment or a fluorophore for imaging, via a highly specific "click chemistry" reaction.[3][9][10] This strategy allows for the specific targeting and analysis of a sub-population of proteins that have been actively glycosylated during the labeling period.
I. Experimental Design and Strategy
A successful mass spectrometry analysis of mannose-labeled proteins hinges on a well-designed experimental workflow. The overall strategy involves several key stages: metabolic labeling, cell lysis, click chemistry-based biotinylation, enrichment of biotinylated glycoproteins, proteolytic digestion, and finally, LC-MS/MS analysis.
Diagram: Overall Workflow
Caption: Bioinformatic Workflow for the Analysis of Glycoproteomic Data.
Data Analysis Considerations
The analysis of glycoproteomic data requires specialized software and search parameters. [11]
-
Database Searching: The raw data is searched against a protein database (e.g., UniProt) using a search engine like MaxQuant, Proteome Discoverer, or Mascot.
-
Variable Modifications: It is crucial to include potential modifications in the search parameters, such as the mass of the remnant of the click reaction on the glycosylated amino acid residue.
-
Quantification: For quantitative studies, label-free quantification (LFQ) or isotopic labeling methods (e.g., SILAC) can be integrated with the metabolic labeling workflow. [12]* Bioinformatics: Identified proteins can be further analyzed using bioinformatic tools to determine their cellular localization, biological processes, and associated pathways.
IV. Concluding Remarks
The mass spectrometric analysis of alpha-D-Mannose labeled proteins is a powerful technique for investigating the dynamic nature of protein glycosylation. The combination of metabolic labeling with bioorthogonal chemistry and advanced mass spectrometry provides a specific and sensitive means to identify and quantify newly synthesized glycoproteins. The protocols and strategies outlined in this guide offer a robust framework for researchers to explore the manno-proteome and gain deeper insights into the crucial roles of glycosylation in health and disease.
References
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- Parker, C. G., & Pratt, M. R. (2014).
- van der Vlist, J., van der Wel, N. N., & van den Berg, R. J. (2011). Bioorthogonal chemistry: applications in activity-based protein profiling. Accounts of chemical research, 44(9), 781-791.
- Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: bridging chemistry, biology, and medicine.
- Borrmann, A., Milles, S., Plass, T., Dommerholt, J., Verkade, J. M., Wiessler, M., ... & van Hest, J. C. (2012). Click-MS: a click-chemistry-based proteomics approach for the selective enrichment of a single protein from a complex proteome.
- Song, E., Zhu, R., Hammoud, Z. T., & Mechref, Y. (2014). LC-MS/MS quantitation of esophagus disease blood serum glycoproteins by enrichment with hydrazide chemistry and lectin affinity chromatography. Journal of proteome research, 13(11), 4808-4820.
- Boeggeman, E., Ramachandran, P., & Sethi, A. (2009). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Glycobiology, 19(11), 1228-1236.
- BenchChem. (2025).
- Borrmann, A., van Hest, J. C. M., van Delft, F. L., & Rutjes, F. P. J. T. (2016).
- Kamiya, Y., Chuman, Y., Katoh, T., & Kato, K. (2013). Stable isotope labeling approaches for NMR characterization of glycoproteins using eukaryotic expression systems. Methods in enzymology, 532, 299-313.
- Mechref, Y., & Novotny, M. V. (2017). Recent advances in mass spectrometric analysis of glycoproteins. Expert review of proteomics, 14(1), 25-36.
- Harvey, D. J. (2011). Effective use of mass spectrometry for glycan and glycopeptide structural analysis. Analytical chemistry, 83(5), 1598-1606.
- Yang, L., Nyalwidhe, J. O., Guo, S., Drake, R. R., & Semmes, O. J. (2011). Targeted identification of metastasis-associated cell-surface sialoglycoproteins in prostate cancer. Molecular & cellular proteomics, 10(6), M110.004943.
- Hutte, M. H., Kolarich, D., & Rapp, E. (2013). A bacterial mannose binding lectin as a tool for the enrichment of C-and O-mannosylated peptides. Journal of proteome research, 12(6), 2824-2834.
- Zhang, H., Li, X., Martin, D. B., & Aebersold, R. (2013). Advancements in mass spectrometry–based glycoproteomics and glycomics.
- Zhang, Y., Chen, Y., & Wang, B. (2018). [Comparison of the performance of secretome analysis based on metabolic labeling by three unnatural sugars]. Sheng wu gong cheng xue bao= Chinese journal of biotechnology, 34(8), 1318-1327.
- Chuh, K. N., & Pratt, M. R. (2016). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current protocols in chemical biology, 8(3), 193-210.
- Riley, N. M., & Coon, J. J. (2018). Mass spectrometry strategies for O-glycoproteomics. Chemical Society reviews, 47(23), 8559-8580.
- Boyce, M., & Bertozzi, C. R. (2011). Incorporation of unnatural sugars for the identification of glycoproteins. Methods in enzymology, 504, 209-225.
- Riley, N. M., Malaker, S. A., Driessen, M. D., & Bertozzi, C. R. (2019). A pragmatic guide to enrichment strategies for mass spectrometry–based glycoproteomics. Molecular & Cellular Proteomics, 18(Suppl 1), S81-S94.
- Ogen-Shtern, N., & Tirosh, B. (2017). [2-3H] Mannose-labeling and Analysis of N-linked Oligosaccharides. Journal of visualized experiments: JoVE, (125), 55919.
- Song, E., & Mechref, Y. (2021). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. Journal of proteomics, 241, 104221.
- Li, J., Ma, L., Liu, Y., Li, G., & Wang, C. (2009). Novel glycosidic linkage in Aedes aegypti chorion peroxidase: N-mannosyl tryptophan. The Journal of biological chemistry, 284(48), 33285-33293.
- Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2013). Applications of azide-based bioorthogonal click chemistry in glycobiology. Chemical Society reviews, 42(15), 6574-6589.
- Lee, Y. J., & An, H. J. (2012). Interaction modes and approaches to glycopeptide and glycoprotein enrichment. Analytical and bioanalytical chemistry, 403(6), 1597-1610.
- Vester-Christensen, M. B., Halim, A., Joshi, H. J., & Clausen, H. (2013).
- G-Biosciences. (2019).
- University of California, San Francisco. (n.d.). Sample preparation for mass spectrometry. UCSF Mass Spectrometry Facility.
- Domon, B., & Aebersold, R. (2010). Fragmentation of a high mannose glycan. Detection of significant crossring cleavage ion at m/z 923.4. This ion is significant diagnostically as it contains only the antenna from the six-branch of the core mannose and thus giving information related to the branching. In Mass Spectrometry Data Analysis in Proteomics (pp. 231-248). Humana Press.
- Creative Proteomics. (n.d.). Metabolic Labeling Techniques.
- G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences.
- Stanford University. (n.d.). Sample Preparation. Stanford University Mass Spectrometry.
- Thermo Fisher Scientific. (n.d.). Protein Sample Preparation for Mass Spectrometry. Thermo Fisher Scientific.
- Boyce, M., Carrico, I. S., & Bertozzi, C. R. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Chemical science, 12(7), 2447-2464.
- Yu, C. Y., Lin, Y. H., Lin, Y. C., & Khoo, K. H. (2018). Chromatograms and mass spectra of high-mannose and paucimannose N-glycans for rapid isomeric identifications. Journal of proteome research, 17(12), 4164-4176.
- Li, X., Wang, Y., Wang, J., Liu, Y., & Zhang, T. (2016). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker.
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- Dapron, J., Dias, W., Tyson, M., Heutel, J., Roychowdhury, A., Hart, G., & Duewel, H. (n.d.).
- Yamaoka, T. (2013). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in chemistry, 1, 19.
- Rogers, J. C., & Pfenninger, A. (2022). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv.
- Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
- Sleat, D. E., Lackland, H., Wang, Y., Sohar, I., & Lobel, P. (2008). The human urine mannose 6-phosphate glycoproteome. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1784(1), 133-140.
- Sikora, M., & Stefanowicz, P. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6978.
- Sun, S., Zhao, Y., & Liu, H. (2018). The mechanism of mass spectrum analysis on glucose and mannose based on their structural differences. Food Science & Nutrition, 6(5), 1381-1387.
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alpha-D-Mannose as a tool in viral glycosylation research
Unmasking Viral Glycan Function: A Guide to Using α-D-Mannose in Glycosylation Research
Abstract
Viral envelope glycoproteins are critical for host-cell interaction, infectivity, and immune evasion. A key feature of these proteins is their extensive glycosylation, a process hijacked from the host cell's own machinery. The resulting "glycan shield" is often rich in high-mannose structures, which play a dual role: they can mask protein epitopes from the immune system while also serving as ligands for host cell receptors to facilitate viral entry. Understanding the function of these mannose-containing glycans is therefore paramount for developing novel antiviral strategies and vaccines. This guide provides a comprehensive overview and detailed protocols for using alpha-D-Mannose (α-D-Mannose), a simple and cost-effective monosaccharide, as a powerful tool to probe and modulate the function of mannose-dependent pathways in virology.
The Central Role of N-Linked Glycosylation in the Viral Lifecycle
Enveloped viruses are obligate intracellular parasites that exploit the host's cellular infrastructure for their replication and propagation.[1] A critical co-opted pathway is protein glycosylation, the enzymatic process of attaching sugar moieties (glycans) to proteins.[2] For viral envelope proteins, the most common modification is N-linked glycosylation, which is initiated in the endoplasmic reticulum (ER).[1][2][3]
This process begins with the attachment of a large, pre-assembled oligosaccharide precursor (Glc₃Man₉GlcNAc₂) to specific asparagine (Asn) residues on the nascent viral polypeptide chain.[1] As the glycoprotein transits through the ER and Golgi apparatus, this precursor is extensively modified by host glycosidases and glycosyltransferases. The initial trimming steps in the ER involve the removal of glucose and some mannose residues, leading to the formation of "high-mannose" type glycans.[1] These high-mannose structures are pivotal for several reasons:
-
Proper Protein Folding: They are recognized by ER-resident chaperones, ensuring the correct conformation and stability of the viral glycoproteins.[1][2][4]
-
Immune Evasion: The dense clustering of these glycans creates a "glycan shield" that can physically mask underlying protein epitopes, allowing the virus to evade neutralizing antibodies.[5]
-
Viral Entry: High-mannose glycans can be specifically recognized by C-type lectin receptors (CLRs) on the surface of host cells, such as DC-SIGN on dendritic cells, which some viruses exploit to facilitate their entry.[5][6][7]
Given their importance, tools that allow researchers to study and interfere with the function of these high-mannose glycans are invaluable.
Principle of Action: How α-D-Mannose Serves as a Research Tool
α-D-Mannose can be employed in viral glycosylation research through two primary mechanisms: competitive inhibition of glycan-protein interactions and metabolic modulation.
2.1 Competitive Inhibition
The most direct application of free α-D-Mannose is as a competitive inhibitor for binding sites that recognize terminal mannose residues. Many host lectins that viruses use for entry, such as DC-SIGN, have carbohydrate-recognition domains (CRDs) that bind specifically to high-mannose structures on the viral surface.[6][7] By introducing a high concentration of soluble α-D-Mannose into the experimental system, the binding sites on the host cell receptors become saturated, thereby physically blocking the attachment of the virus. This provides a straightforward method to test the hypothesis that a virus utilizes a mannose-binding lectin for cell entry.
2.2 Metabolic Interference
Exogenously supplied D-mannose can also influence cellular metabolism. As a C-2 epimer of glucose, mannose is transported into cells via glucose transporters (GLUTs) and is phosphorylated by hexokinase to produce mannose-6-phosphate.[8] High concentrations of D-mannose can compete with glucose for these enzymes, potentially altering the intracellular pools of nucleotide sugars required for glycan synthesis.[9] This metabolic rewiring can influence the virus-triggered immunometabolic response and, in some contexts, may subtly affect the processing of viral surface protein glycosylation.[9]
Visualizing the N-Glycosylation Pathway
The following diagram illustrates the key stages of N-linked glycan processing, highlighting the high-mannose structures that are central to the applications described in this guide.
Caption: The N-linked glycosylation pathway from the ER to the Golgi.
Applications in Viral Research
The principles described above translate into several powerful applications for studying viruses.
-
Defining Viral Entry Mechanisms: Determine if viral entry into a specific cell type is dependent on interactions with mannose-binding lectins.
-
Screening for Antiviral Activity: While mannose itself is not a drug, its use can validate mannose-glycans as a viable target for developing more potent glycomimetic antiviral agents.[10]
-
Characterizing Neutralizing Antibodies: Use in competitive ELISAs to confirm that a broadly neutralizing antibody targets the high-mannose patch on a viral glycoprotein, such as HIV-1 gp120.[5][11]
-
Modulating Immune Responses: Investigate how blocking mannose-receptor interactions on immune cells (like macrophages and dendritic cells) affects viral uptake, antigen presentation, and subsequent immune responses.[12]
Experimental Workflow: Viral Entry Inhibition Assay
This diagram outlines a typical workflow for assessing the role of mannose-dependent interactions in viral entry.
Caption: Workflow for a competitive viral entry inhibition assay.
Detailed Experimental Protocols
Disclaimer: These protocols provide a general framework. Optimization is required for specific viruses, cell lines, and experimental conditions. All work with infectious agents must be performed in accordance with institutional biosafety guidelines.
Protocol 1: Preparation and Storage of α-D-Mannose Stock Solution
Rationale: A sterile, high-concentration stock solution is essential for cell culture-based assays to allow for flexible dilution without significantly altering the volume or osmolarity of the culture medium.
Materials:
-
D-(+)-Mannose powder, cell culture grade (e.g., Sigma-Aldrich, Cat. No. M6020)
-
Nuclease-free water or Phosphate-Buffered Saline (PBS)
-
0.22 µm syringe filters
-
Sterile conical tubes (15 mL or 50 mL)
Procedure:
-
In a sterile biosafety cabinet, weigh out the desired amount of D-(+)-Mannose powder. To prepare a 1 M stock solution, weigh 1.802 g of mannose.
-
Add the powder to a sterile conical tube.
-
Add sterile water or PBS to bring the final volume to 10 mL. For a 1 M solution, this will be approximately 8-9 mL initially.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Adjust the final volume to 10 mL with sterile water/PBS.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter and sterilize the solution by filtering it into a new, sterile conical tube.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term use (up to 1 year) or at 4°C for short-term use (up to 2 weeks).
Protocol 2: Determining the Non-Toxic Working Concentration
Rationale: High concentrations of any solute can induce cytotoxicity through osmotic stress or metabolic disruption. It is critical to determine the maximum non-cytotoxic concentration (MNCC) of α-D-Mannose for your specific host cell line before conducting any inhibition assays.
Materials:
-
Host cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
Sterile 1 M α-D-Mannose stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability assay kit (e.g., PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours. Let cells adhere overnight.
-
The next day, prepare serial dilutions of α-D-Mannose in complete culture medium. A typical range to test is from 100 mM down to ~1.5 mM, plus a "no mannose" control.
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different mannose concentrations. Include a "cells only" control and a "medium only" (blank) control. Use at least three replicate wells for each condition.
-
Incubate the plate for a duration that matches your planned viral infection experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each mannose concentration relative to the "no mannose" control wells (which represents 100% viability).
-
The MNCC is the highest concentration that results in ≥95% cell viability. Use concentrations at or below the MNCC for all subsequent experiments.
-
Protocol 3: Viral Entry Inhibition Assay
Rationale: This protocol uses α-D-Mannose as a competitive inhibitor to determine if a virus relies on mannose-binding receptors for entry. A dose-dependent reduction in infectivity suggests a mannose-specific interaction.
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock with a known titer (PFU/mL or TCID₅₀/mL)
-
24-well or 48-well cell culture plates
-
Sterile 1 M α-D-Mannose stock solution
-
Control sugar stock solution (e.g., 1 M D-Galactose or D-Glucose)
-
Infection medium (serum-free or low-serum medium, as appropriate for the virus)
-
Method for quantifying viral infection (e.g., reagents for qPCR, plaque assay overlay, antibodies for flow cytometry)
Procedure:
-
Cell Seeding: Seed host cells in a 24-well plate so they reach 80-90% confluency on the day of infection.
-
Preparation of Inhibitors: On the day of infection, prepare dilutions of α-D-Mannose and the control sugar in infection medium. Concentrations should range from the predetermined MNCC downwards. Include a "no sugar" control.
-
Pre-incubation: Remove the culture medium from the cells. Wash once with PBS. Add 250 µL of the prepared sugar dilutions (or control medium) to the appropriate wells.
-
Incubate the plate at 37°C for 1 hour. This allows the mannose to bind to cell surface receptors.
-
Infection: During the pre-incubation, dilute the virus stock in infection medium to achieve a desired multiplicity of infection (MOI). For plaque assays, an MOI of <0.1 is typical. For single-cycle endpoint assays like qPCR, an MOI of 1-3 may be used.
-
Add the diluted virus to each well. Do not remove the medium containing the mannose. Swirl the plate gently to mix.
-
Adsorption/Entry: Incubate at 37°C for 1-2 hours to allow for viral attachment and entry.
-
Wash: Aspirate the inoculum from all wells. Wash the cell monolayer 2-3 times with sterile PBS to remove unbound virus and extracellular mannose. This step is critical to ensure you are only measuring internalized, productive infections.
-
Incubation: Add fresh, complete culture medium (without mannose) to each well.
-
Incubate the plate for the appropriate duration for your chosen endpoint (e.g., 48-72 hours for viral protein expression or progeny virus production).
-
Quantification: Process the cells or supernatant for analysis (e.g., extract DNA/RNA for qPCR, fix and stain for immunofluorescence/flow cytometry, or perform a plaque assay).
-
Data Analysis: Normalize the infection level in each mannose-treated well to the "no sugar" control. Plot the percent inhibition against the mannose concentration and use non-linear regression to calculate the 50% inhibitory concentration (IC₅₀).
Data Interpretation and Troubleshooting
The results from these experiments can provide significant insights into the viral lifecycle.
| Experimental Outcome | Interpretation | Next Steps / Considerations |
| Dose-dependent inhibition of infectivity by α-D-Mannose. | The virus likely uses a mannose-binding host factor (e.g., DC-SIGN, Mannose Receptor) for entry. | Validate with specific receptor knockdown (siRNA) or blocking antibodies. Test if mannose-binding lectins can also block infection. |
| No inhibition by α-D-Mannose, but inhibition by another agent (e.g., Heparan Sulfate). | The virus does not use a mannose-binding receptor but relies on other glycan types for entry. | The result confirms the specificity of the mannose-dependent pathway is not involved. |
| No inhibition by α-D-Mannose or the control sugar (e.g., Galactose). | Viral entry is likely independent of mannose-binding lectins. The primary receptor may be a protein. | Focus on identifying the proteinaceous receptor for the virus. |
| High variability between replicate wells. | Could be due to inconsistent cell seeding, pipetting errors, or cell health issues. | Refine cell culture and pipetting techniques. Ensure cell viability is high. |
| Inhibition observed only at cytotoxic concentrations. | The observed effect is likely an artifact of cell death, not specific competitive inhibition. | Re-evaluate the MNCC. The assay is not valid under these conditions. |
Conclusion
α-D-Mannose is a simple, yet powerful, tool for functional studies in virology. By acting as a specific competitive inhibitor, it allows researchers to rapidly and cost-effectively probe the role of high-mannose glycans in viral attachment and entry. When used with appropriate controls and a clear understanding of its mechanism, α-D-Mannose can elucidate critical virus-host interactions, validate novel drug targets, and contribute significantly to the development of next-generation antiviral therapies and vaccines.
References
- Virus glycosylation: role in virulence and immune interactions - PMC. (URL: )
- Evolving roles of glycosylation in the tug-of-war between virus and host - Oxford Academic. (URL: )
- Glycosylation in Virus Research - Cre
- N-glycosylation, a leading role in viral infection and immunity development - PMC. (URL: )
- Glycosylation of viral proteins: Implication in virus–host interaction and virulence - Taylor & Francis Online. (URL: )
- Influenza virus N-linked glycosylation and inn
- Glycans in Virus-Host Interactions: A Structural Perspective - PMC. (URL: )
- The Importance of Glycans of Viral and Host Proteins in Enveloped Virus Infection - Frontiers. (URL: )
- Global aspects of viral glycosyl
- Entry Inhibition of Influenza Viruses with High Mannose Binding Lectin ESA-2 from the Red Alga Eucheuma serra through the Recognition of Viral Hemagglutinin - MDPI. (URL: )
- Glycan-Protein Interactions in Viral P
- Mannose renders protection against different viral diseases by...
- Prepar
- Reprogramming host d-mannose metabolism for reduced virus replication and elevated tolerance of inflammatory damage - Mendeley D
- Analysis of Viral Spike Protein N-Glycosylation Using Ultraviolet Photodissociation Mass Spectrometry - ACS Public
- Flavivirus Envelope Protein Glycosylation: Impacts on Viral Infection and P
- Mannose receptor is an HIV restriction factor counteracted by Vpr in macrophages - PMC. (URL: )
- D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degrad
- Purification and Properties of a Glycoprotein Processing alpha-Mannosidase from Mung Bean Seedlings - PubMed. (URL: )
- The Importance of Glycans of Viral and Host Proteins in Enveloped Virus Infection - PMC. (URL: )
- (PDF)
- Mannose Derivatives as Anti-Infective Agents - MDPI. (URL: )
- D-(+)-Mannose powder, BioReagent - Sigma-Aldrich. (URL: )
Sources
- 1. Virus glycosylation: role in virulence and immune interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-glycosylation, a leading role in viral infection and immunity development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Frontiers | The Importance of Glycans of Viral and Host Proteins in Enveloped Virus Infection [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. pnas.org [pnas.org]
- 9. Reprogramming host d-mannose metabolism for reduced virus replication and elevated tolerance of inflammatory damage - Mendeley Data [data.mendeley.com]
- 10. Mannose Derivatives as Anti-Infective Agents [mdpi.com]
- 11. Glycans in Virus-Host Interactions: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mannose receptor is an HIV restriction factor counteracted by Vpr in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving α-D-Mannose Metabolic Labeling Efficiency
Welcome to the technical support center for metabolic glycan labeling. As Senior Application Scientists, we have designed this guide to provide in-depth, field-proven insights into the use of α-D-Mannose analogs for labeling glycoproteins in cell culture. This resource combines troubleshooting guides, FAQs, and detailed protocols to help you navigate the complexities of your experiments and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is metabolic labeling with α-D-Mannose analogs?
Metabolic labeling is a powerful technique that leverages the cell's own biosynthetic machinery to incorporate chemical reporters into biomolecules.[1] In this context, an unnatural analog of a mannose precursor, typically N-acetyl-D-mannosamine (ManNAc), is introduced to cultured cells.[2] The cell processes this analog and incorporates it into the glycan chains of newly synthesized glycoproteins, effectively tagging them with a bioorthogonal chemical handle, most commonly an azide group.[2][3]
Q2: How does the labeling process work at a molecular level?
The most commonly used analog is tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz). The acetyl groups enhance its cell permeability. Once inside the cell, esterases remove the acetyl groups, trapping the N-azidoacetylmannosamine (ManNAz) inside.[2] The cellular machinery then converts ManNAz into the corresponding azido-sialic acid (SiaNAz).[4] This azido-sugar is subsequently incorporated by sialyltransferases into the termini of N-linked and O-linked glycans on glycoproteins destined for the cell surface or secretion.[2][5] This two-step process allows for the specific introduction of an azide reporter onto sialoglycoproteins.[6]
Causality-Driven Checklist:
-
Analog Concentration and Incubation Time: While manufacturer protocols often suggest concentrations as high as 50 µM, this can be suboptimal or even toxic for some cell lines. [7]Lower concentrations (e.g., 10-20 µM) incubated for longer periods (48-72 hours) can yield sufficient labeling with minimal impact on cell physiology. [7][8]It is crucial to optimize these parameters for your specific cell type. [9]2. Cell Health and Metabolic State: Metabolic labeling requires cells to be healthy and actively synthesizing proteins. Ensure cells are in the logarithmic growth phase and have high viability. Senescent or starved cells will have reduced metabolic activity and consequently, poor labeling. The presence of high glucose concentrations in the media can also influence the metabolic flux of mannose, though mannose is often more efficiently incorporated into glycans. [10][11]3. Click Chemistry Reagents: The click reaction is robust but requires quality reagents. For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensure the copper(I) catalyst has not been oxidized to the inactive copper(II) state. Always use freshly prepared catalyst solutions. For Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), ensure your cyclooctyne probe (e.g., DBCO, BCN) has not degraded during storage.
-
Detection System: If using a biotin probe followed by streptavidin-HRP for Western blotting, ensure all reagents are active and optimize antibody/streptavidin concentrations and incubation times. For fluorescence microscopy, check for photobleaching and ensure filter sets are appropriate for your chosen fluorophore.
Problem: High Cell Toxicity or Altered Cell Behavior
Q: My cells show increased death, reduced proliferation, or morphological changes after I add the mannose analog. Why is this happening and how can I fix it?
A: This indicates that the labeling conditions are stressing the cells. High concentrations of azido-sugars can perturb normal cellular functions.
Scientific Rationale:
-
Metabolic Disruption: Studies have shown that Ac4ManNAz concentrations of 50 µM can decrease proliferation, migration, and energy generation in cell lines like A549. [7][8]This is partly because high levels of mannose-6-phosphate, an early metabolite, can inhibit key glycolytic enzymes, disrupting the cell's primary energy pathway. [10][12]* Azide Group Effects: The azide group itself is not entirely inert and can affect cellular physiology, including membrane channel activity. [7][8] Troubleshooting Protocol:
-
Determine the Optimal Concentration: Perform a dose-response experiment. Seed cells at the same density and treat with a range of Ac4ManNAz concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) for 48 hours.
-
Assess Viability and Labeling Efficiency:
-
For each concentration, assess cell viability using a Trypan Blue exclusion assay or a commercially available viability kit.
-
In parallel, lyse the cells, perform the click reaction with a fluorescent alkyne, and analyze the labeling intensity via SDS-PAGE and in-gel fluorescence scanning or by flow cytometry. [13]3. Select the Best Compromise: Choose the lowest concentration that provides a sufficient signal for your downstream application while having the least impact on cell viability and physiology. Often, this optimal concentration is around 10 µM. [7][14]
Parameter High Concentration (e.g., 50 µM) Optimized Concentration (e.g., 10 µM) Source Labeling Signal Strong, but may reach a plateau Sufficient for most applications (imaging, FACS, proteomics) [7][13] Cell Proliferation Can be significantly reduced Minimal effect [8] Cellular Metabolism Potential for disruption of glycolysis and energy production Little to no significant perturbation [7] | Recommendation | Use for short-term labeling where maximum signal is critical and physiological effects are secondary. | Recommended starting point for all new experiments. | [7][14]|
-
Key Experimental Protocols
Protocol 1: Standard Metabolic Labeling with Ac4ManNAz
This protocol is a starting point for adherent cells.
-
Cell Seeding: Seed your cells in the desired format (e.g., 6-well plate) and allow them to adhere and reach 50-60% confluency.
-
Prepare Labeling Medium: Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 50 mM). Dilute this stock directly into pre-warmed complete cell culture medium to a final working concentration (start with 10-20 µM).
-
Labeling: Aspirate the old medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Culture the cells for 24-72 hours at 37°C in a humidified, 5% CO₂ incubator. [3][9]5. Harvesting: Wash the cells twice with cold PBS to remove residual labeling medium. Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. The protein lysate is now ready for click chemistry.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) on Lysate
This protocol is for conjugating a biotin-alkyne probe to your azide-labeled proteins.
-
Prepare Reagents:
-
Biotin-Alkyne Probe: 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in water.
-
Reducing Agent (e.g., Sodium Ascorbate): 500 mM stock in water (prepare fresh).
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following (volumes for ~50 µg of protein in 50 µL):
-
Protein Lysate: 50 µg
-
Biotin-Alkyne: 1 µL (final concentration 200 µM)
-
CuSO₄: 1 µL (final concentration 1 mM)
-
-
Initiate Reaction: Add 1 µL of the freshly prepared sodium ascorbate solution (final concentration 10 mM) to the tube. The ascorbate reduces Cu(II) to the catalytic Cu(I) species.
-
Incubation: Vortex briefly and incubate at room temperature for 1 hour, protected from light.
-
Analysis: The biotin-labeled proteins are now ready for downstream applications, such as affinity purification with streptavidin beads or detection by Western blot. [5]
Feature Copper-Catalyzed (CuAAC) Strain-Promoted (SPAAC) Source Catalyst Copper(I) None (uses ring strain) [2][15] Reaction Speed Fast (minutes to 1 hour) Slower (hours) [2] Cell Compatibility Toxic to live cells due to copper Bio-compatible, ideal for live-cell imaging [2][7] Reagents Simple alkynes Bulky, strained alkynes (e.g., DBCO, BCN) [2] | Common Use | Labeling of fixed cells or cell lysates | Live-cell and in-vivo imaging | [7]|
References
-
In vivo metabolic labeling and detection of specific glycoprotein subclasses in a mouse breast cancer model. (2007). AACR Journals. [Link]
-
Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion. (N.A.). NIH. [Link]
-
Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. (2017). PMC - NIH. [Link]
-
Experimental workflow. (1) Metabolic labeling of cells with the mannose... (N.A.). ResearchGate. [Link]
-
Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation. (N.A.). PubMed. [Link]
-
Cell-Surface Glycan Labeling and Sensing. (N.A.). MDPI. [Link]
-
Optimization of metabolic labeling for cell tracking. To address the... (N.A.). ResearchGate. [Link]
-
(PDF) Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. (2017). ResearchGate. [Link]
-
Identification of sialylated glycoproteins from metabolically oligosaccharide engineered pancreatic cells. (N.A.). PMC. [Link]
-
Metabolic labeling of HIV-1 envelope glycoprotein gp120 to elucidate the effect of gp120 glycosylation on antigen uptake. (N.A.). PMC - NIH. [Link]
-
MANNOSE METABOLISM: MORE THAN MEETS THE EYE. (N.A.). PMC. [Link]
-
The Metabolic Origins of Mannose in Glycoproteins. (N.A.). PMC - NIH. [Link]
-
Peer review in Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells. (2023). eLife. [Link]
-
Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells. (2023). ScienceOpen. [Link]
-
Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. (2017). Theranostics. [Link]
-
Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma. (N.A.). Biomaterials Science (RSC Publishing). [Link]
- Mannose metabolic pathway senses glucose supply and regulates cell fate decisions. (2026). (No source available).
-
Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages. (2019). ACS Omega - ACS Publications. [Link]
- Glycan labeling in Applic
-
Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity. (2024). PMC. [Link]
-
Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells. (2023). PMC. [Link]
- Mannose metabolic pathway senses glucose supply and regulates cell fate decisions. (2026). (No source available).
-
[2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides. (N.A.). PMC - NIH. [Link]
-
Selective Glycan Labeling of Mannose-Containing Glycolipids in Mycobacteria. (2025). PMC. [Link]
-
Mannose affects host glucose metabolism and mitochondrial respiration a... (N.A.). ResearchGate. [Link]
-
alpha-D-mannose (CHEBI:28729). (N.A.). EMBL-EBI. [Link]
Sources
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Metabolic Glycoengineering with Mannose Analogs
Topic: Troubleshooting Poor Incorporation of Mannose Analogs (ManNAz)
Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist)
Core Concept & Pathway Verification
Before troubleshooting, verify your metabolic target. A common misconception in Metabolic Oligosaccharide Engineering (MOE) is that "mannose analogs" label mannose residues. They do not.
-
The Reality: The industry-standard analog, Ac₄ManNAz (tetraacetylated N-azidoacetylmannosamine), is metabolized into Sialic Acid (SiaNAz) .
-
The Pathway: It enters the sialic acid biosynthetic pathway, not the high-mannose N-glycan pathway.
-
Implication: If your cells express low levels of sialic acid (e.g., certain lectin-resistant mutants or specific bacterial strains), Ac₄ManNAz will not incorporate, regardless of protocol optimization.
Visualization: The Metabolic Flux Pathway
The following diagram illustrates the critical enzymatic steps where failure often occurs.
Figure 1: The metabolic journey of Ac₄ManNAz.[1][2][3][4] Failure at Step 1 (esterase activity) or Step 6 (sialyltransferase expression) are the most common causes of poor labeling.
Troubleshooting Modules (Q&A)
Module A: Uptake & Metabolic Efficiency
User Report: "I incubated cells with ManNAz for 24 hours, but the click-signal is negligible."
Q1: Which analog variant are you using (Free vs. Acetylated)?
-
Diagnosis: Free ManNAz (non-acetylated) is poorly membrane-permeable and relies on inefficient fluid-phase pinocytosis or specific transporters that may be saturated.
-
The Fix: Switch to Ac₄ManNAz (peracetylated).[5][6][7] The acetyl groups render the molecule lipophilic, allowing passive diffusion across the plasma membrane. Once inside, non-specific esterases cleave the acetyl groups, trapping the polar ManNAz in the cytosol (The "Reservoir Effect").
-
Data Insight: Ac₄ManNAz is metabolized up to 200-900 fold more efficiently than free ManNAz [1].
Q2: Is your concentration inducing metabolic feedback inhibition?
-
Diagnosis: Users often assume "more is better" and use 100–200 µM. High concentrations of acetylated sugars can deplete intracellular Acetyl-CoA pools or overwhelm the salvage pathway, leading to reduced incorporation or toxicity.
-
The Fix: Titrate your concentration.
-
Optimal Range: 25 µM – 50 µM.
-
Threshold: >50 µM often yields diminishing returns and increased toxicity [2].
-
Q3: Are you accounting for "Flux Heterogeneity"?
-
Diagnosis: Not all cell lines process ManNAz equally.
-
High Responders: Jurkat, HEK293, HeLa.
-
Low Responders: CHO cells (often require higher concentrations or longer times due to specific esterase profiles), certain colon cancer lines (HT29) [3].
-
-
The Fix: If using a "Low Responder," extend incubation to 48–72 hours to allow sufficient accumulation in the sialic acid pool.
Module B: The Click Reaction (Detection)
User Report: "My cells are dying during the labeling step," or "I see high background noise."
Q4: Are you using Copper (CuAAC) or Copper-Free (SPAAC) chemistry?
-
Diagnosis (Toxicity): Copper (Cu¹⁺) is highly cytotoxic. Even with ligands (e.g., THPTA), it generates ROS that compromise membrane integrity in live cells.
-
The Fix:
-
Live Cells: MUST use SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) with DBCO or BCN probes.
-
Fixed Cells/Lysates: CuAAC is acceptable and often faster/cheaper.
-
Q5: Why is my background signal so high with DBCO probes?
-
Diagnosis: DBCO (Dibenzocyclooctyne) is hydrophobic. It sticks to albumin in serum and hydrophobic patches on cell membranes.
-
The Fix:
-
Wash Stringency: Wash cells 3x with PBS containing 1% BSA before adding the probe, and 3x with PBS after.
-
Concentration: Do not exceed 20 µM for DBCO probes. 5–10 µM is usually sufficient.
-
Control: Always include a "DMSO-only" (no sugar) control to quantify non-specific dye binding.
-
Module C: Toxicity & Cell Physiology
User Report: "The cells detach or stop dividing after adding Ac₄ManNAz."
Q6: Is the acetylation causing "Chemical Stress"?
-
Diagnosis: Intracellular deacetylation releases 4 equivalents of acetate per molecule of ManNAz. This acidifies the cytosol and can alter histone acetylation patterns (epigenetic interference).
-
The Fix:
-
Reduce concentration to 10 µM.
-
Advanced Option: Use 1,3,4-O-Bu₃ManNAz (tributanoylated analog). Research suggests this specific acylation pattern maintains high flux with significantly lower cytotoxicity than the standard Ac₄ManNAz [4].[7]
-
Validated Experimental Protocols
Protocol A: Metabolic Labeling (The Pulse)
Standardized for Adherent Lines (HeLa, HEK293, A549)
| Step | Action | Critical Technical Note |
| 1. Seeding | Seed cells to reach ~60-70% confluency. | Do not overgrow; active division drives glycoprotein synthesis. |
| 2. Preparation | Dissolve Ac₄ManNAz in anhydrous DMSO to 100 mM (Stock). | Store at -20°C. Avoid repeated freeze-thaw cycles (moisture hydrolyzes acetyl groups). |
| 3. Induction | Dilute Stock into culture media to 50 µM . Add to cells. | Final DMSO concentration must be <0.1%. |
| 4. Incubation | Incubate for 48 hours at 37°C / 5% CO₂. | 24h is minimum; 48h maximizes surface density for most sialoglycans. |
| 5. Wash | Aspirate media. Wash 2x with warm PBS (with Mg²⁺/Ca²⁺). | Removes unincorporated analog to prevent background competition. |
Protocol B: Copper-Free Labeling (The Chase)
-
Reagent: Prepare DBCO-Fluorophore (e.g., DBCO-Cy5) at 20 µM in warm media (serum-free preferred to reduce albumin binding).
-
Labeling: Add to cells and incubate for 30–60 minutes at 37°C.
-
Note: Longer times increase background more than signal.
-
-
Washing: Wash 3x with ice-cold PBS containing 1% FBS.
-
Why Ice-Cold? Stops membrane trafficking/endocytosis during the wash.
-
-
Fixation (Optional): Fix with 4% Paraformaldehyde for 15 mins if proceeding to microscopy immediately.
Logic Flow for Troubleshooting
Use this logic gate to diagnose your specific failure mode.
Figure 2: Decision tree for isolating the root cause of labeling failure.
References
-
Jones, M. B., et al. (2004). "Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids." Biotechnology and Bioengineering.[1][5]
-
Kim, E. J., et al. (2016). "Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking." Theranostics.
-
Ho, J. A., et al. (2023). "Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study." Scientific Reports.
-
Almaraz, R. T., et al. (2012). "Metabolic oligosaccharide engineering with N-Acyl functionalized ManNAc analogs: Cytotoxicity, metabolic flux, and glycan-display considerations." Biotechnology and Bioengineering.[1][5]
-
Agard, N. J., et al. (2006). "A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic oligosaccharide engineering with N-Acyl functionalized ManNAc analogs: cytotoxicity, metabolic flux, and glycan-display considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cytotoxicity of High Mannose Analogs
Welcome to the technical support center for researchers utilizing mannose analogs in their experimental workflows. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth troubleshooting strategies, mechanistic explanations, and validated protocols to address the common challenge of cytotoxicity associated with high concentrations of these powerful metabolic inhibitors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions that frequently arise when working with mannose analogs like 2-Deoxy-D-glucose (2-DG).
Q1: Why are high concentrations of mannose analogs like 2-DG cytotoxic?
A1: The cytotoxicity of 2-Deoxy-D-glucose (2-DG) and similar analogs stems from a dual-impact mechanism. While it's widely known as a competitive inhibitor of glycolysis, its structural similarity to mannose leads to significant disruption of N-linked glycosylation.[1][2] This interference causes an accumulation of unfolded or misfolded proteins within the endoplasmic reticulum (ER), triggering a state known as ER stress and the Unfolded Protein Response (UPR).[1][2][3] If this stress is prolonged and cannot be resolved, the cell initiates apoptosis, or programmed cell death.[3][4]
Interestingly, research indicates that for many cancer cell lines, the primary driver of 2-DG-induced cell death is ER stress, rather than the depletion of ATP from glycolysis inhibition.[1][2][4]
Q2: I see massive cell death even at concentrations cited in the literature. Why is this happening?
A2: This is a common and valid frustration. The cytotoxic effects of mannose analogs can be highly dependent on the specific cell line being used.[5] Several factors contribute to this variability:
-
Metabolic Phenotype: Cells with a high reliance on glycolysis (a strong "Warburg effect") may be more sensitive to the energy-depleting effects of the analog. Conversely, cells with robust mitochondrial function can sometimes compensate for the glycolytic block, making them more resistant.[5]
-
Phosphomannose Isomerase (PMI) Expression: The enzyme Phosphomannose Isomerase (PMI) is crucial for metabolizing mannose.[6][7] Cells with low PMI expression are often more sensitive to mannose analogs because they cannot efficiently process the analog or its metabolites, leading to toxic accumulation.[6][7]
-
Basal Stress Levels: Cancer cells often operate under a higher basal level of ER stress. The addition of a mannose analog can be the "tipping point" that pushes them into apoptosis more readily than non-transformed cells.[8]
Q3: Can I rescue my cells from this cytotoxicity without compromising my experiment?
A3: Yes, in many cases, you can. The most effective and widely validated rescue strategy is the co-administration of D-mannose.[1][4][5] Mannose supplementation can reverse the ER stress and subsequent autophagy or apoptosis induced by 2-DG.[1][4][5] This rescue occurs because the excess mannose outcompetes the analog for incorporation into the N-linked glycosylation pathway, thereby restoring normal protein folding.[9][10]
Crucially, the addition of mannose has been shown to reverse ER stress without restoring the ATP depletion caused by glycolysis inhibition.[1][4] This allows researchers to specifically study the effects of bioenergetic stress while mitigating the confounding variable of glycosylation-induced cell death.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to common experimental issues.
| Problem | Potential Cause | Suggested Solution |
| Massive, rapid cell death (<24h) across all concentrations. | High cellular sensitivity; low PMI expression; high basal ER stress. | 1. Perform a Dose-Response Curve: Start with a much lower concentration range than initially planned. 2. Implement Mannose Rescue: Co-treat with 1-5 mM D-mannose to specifically counteract ER stress.[9] 3. Consider a Different Analog: If available, test an alternative mannose analog that may have a different toxicity profile. |
| Results are inconsistent between experiments. | Cell passage number; variability in seeding density; metabolic state of cells. | 1. Standardize Cell Passage: Use cells within a consistent, low passage number range. 2. Control Seeding Density: Ensure uniform cell density at the start of each experiment, as this affects nutrient availability and metabolic rate. 3. Pre-condition Media: Allow cells to acclimate to the experimental media for a few hours before adding the analog. |
| My "rescue" with D-mannose is not working. | Insufficient mannose concentration; rescue initiated too late; cell death is ATP-driven. | 1. Increase Mannose Concentration: Titrate the D-mannose concentration, potentially up to 10 mM. 2. Co-administer from Time Zero: Do not wait for signs of toxicity before adding the rescue agent. 3. Assess ATP Levels: If possible, measure cellular ATP. If ATP is severely depleted and mannose provides no rescue, the cytotoxicity in your model may be primarily due to energy crisis, not ER stress.[1][2] |
| Observed effect is cell-line specific. | Inherent differences in metabolic wiring and PMI expression.[5][6] | This is an expected outcome. Document the differential sensitivity and investigate the underlying reasons. Compare the expression levels of key glycolytic enzymes and PMI between the sensitive and resistant cell lines.[6][7] |
Part 3: Key Mechanisms and Pathways
Understanding the underlying molecular pathways is critical for effective troubleshooting.
Mechanism 1: Induction of ER Stress via Glycosylation Disruption
Mannose analogs like 2-DG enter the cell and are phosphorylated. This analog-phosphate then competitively inhibits key enzymes in the N-linked glycosylation pathway, which is essential for the proper folding of many secreted and membrane-bound proteins.[1][2][9] This disruption leads to an accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) and, if unresolved, apoptosis.[3]
Caption: Mechanism of mannose analog-induced ER stress and apoptosis.
Mechanism 2: The Mannose Rescue Pathway
Co-treatment with exogenous D-mannose provides an alternative substrate for the glycosylation machinery. By outcompeting the mannose analog, it restores the pool of necessary sugar building blocks, allowing for correct protein folding and alleviating ER stress. This rescue is often independent of the analog's effects on glycolysis.
Caption: The D-mannose rescue pathway for overcoming cytotoxicity.
Part 4: Experimental Protocols
These protocols provide a starting point for optimizing your experiments and implementing rescue strategies.
Protocol 1: Determining Optimal Analog Concentration and Mannose Rescue
Objective: To identify the highest concentration of a mannose analog that achieves the desired biological effect (e.g., glycolysis inhibition) while maintaining acceptable cell viability, and to validate the efficacy of a D-mannose rescue.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment (typically 24-72 hours).
-
Treatment Matrix Preparation: Prepare a dilution series of your mannose analog (e.g., 2-DG from 0.5 mM to 20 mM). For each analog concentration, prepare a parallel set of treatments that also includes a fixed concentration of D-mannose (start with 1 mM or 5 mM).[9] Include "vehicle control" and "mannose only" control wells.
-
Treatment Application: Remove the growth medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the plate for your desired experimental time point (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay.
-
Data Analysis:
-
Plot cell viability (%) versus analog concentration for both the "analog only" and "analog + mannose" conditions.
-
Determine the IC50 (concentration causing 50% inhibition of viability) for the "analog only" condition.
-
Observe the rightward shift in the viability curve in the "analog + mannose" condition. This shift demonstrates the protective effect of mannose.
-
Select an optimal concentration of the analog for future experiments where viability is maintained at an acceptable level in the presence of mannose.
-
Caption: Workflow for optimizing analog concentration with mannose rescue.
Protocol 2: Western Blotting to Confirm ER Stress Alleviation
Objective: To confirm at the molecular level that D-mannose co-treatment alleviates the ER stress induced by a mannose analog.
Methodology:
-
Experimental Setup: Seed cells in 6-well plates. Treat cells with:
-
Vehicle Control
-
Mannose Analog (at a concentration known to induce stress)
-
Mannose Analog + D-Mannose (e.g., 5 mM)
-
D-Mannose only
-
-
Incubation: Incubate for a time point known to induce ER stress (e.g., 16-24 hours).
-
Protein Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies overnight against key UPR markers, such as GRP78/BiP and CHOP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[5]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image.
-
-
Expected Outcome: You should observe a significant upregulation of GRP78 and CHOP in the "analog only" lane. This upregulation should be markedly reduced or absent in the "analog + mannose" lane, confirming the alleviation of ER stress.[1][5]
References
-
Kurtoglu, M., Gao, N., & Lampidis, T. J. (2007). 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion. Cancer Chemotherapy and Pharmacology, 60(6), 865–873. [Link]
-
Zou, Y., et al. (2011). 2-deoxyglucose induces Noxa-dependent apoptosis in alveolar rhabdomyosarcoma. Molecular Cancer Therapeutics, 10(11), 2185–2195. [Link]
-
Saito, Y., et al. (2021). Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia. Cancer Science, 112(12), 4944–4956. [Link]
-
Xi, H., Kurtoglu, M., & Lampidis, T. J. (2014). 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion. Autophagy, 3(6), 633-635. [Link]
-
Pajak, B., et al. (2018). 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment. The FEBS Journal, 285(13), 2445–2463. [Link]
-
Dwarakanath, B. S., et al. (2016). Combining 2-deoxy-D-glucose with fenofibrate leads to tumor cell death mediated by simultaneous induction of energy and ER stress. Oncotarget, 7(26), 40096–40111. [Link]
-
Zhou, Y., et al. (2019). Lectin Drug Conjugates Targeting High Mannose N-Glycans. Bioconjugate Chemistry, 30(6), 1736–1742. [Link]
-
Saito, Y., et al. (2021). Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia. Cancer Science, 112(12), 4944–4956. [Link]
-
Issa, N., et al. (2024). PMI-controlled mannose metabolism and glycosylation determines tissue tolerance and virus fitness. Nature Communications, 15(1), 1-17. [Link]
-
Spitz, D. R., et al. (2003). 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism. Cancer Research, 63(12), 3299–3305. [Link]
-
Lin, X., et al. (2008). 2-Deoxy-D-glucose causes cytotoxicity, oxidative stress, and radiosensitization in pancreatic cancer. Free Radical Biology and Medicine, 44(3), 322–331. [Link]
-
Maschek, G., et al. (2004). 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells. Molecular Cancer Therapeutics, 3(9), 1155–1162. [Link]
-
Li, H., & d'Anjou, M. (2009). Principles of N-Linked Glycosylation Variations of IgG-Based Therapeutics: Pharmacokinetic and Functional Considerations. Antibodies, 8(4), 50. [Link]
-
ResearchGate. (n.d.). Mannose metabolic pathway in cells. [Diagram]. ResearchGate. [Link]
-
El-Sayad, F., et al. (2016). Mannose prevents the 2-DG-induced alteration of N-linked protein glycosylation. [Figure]. ResearchGate. [Link]
-
Elbein, A. D. (2001). Inhibition of N-linked glycosylation. Current Protocols in Molecular Biology, Chapter 17, Unit 17.11. [Link]
-
Sharma, V., & Freeze, H. H. (2014). MANNOSE METABOLISM: MORE THAN MEETS THE EYE. Journal of Biological Chemistry, 289(32), 21851–21857. [Link]
-
Ware, T. B., et al. (2022). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. ACS Chemical Biology, 17(11), 3192–3200. [Link]
-
Wikipedia. (n.d.). Mannose phosphate isomerase. Wikipedia. [Link]
-
Wang, Y., et al. (2022). 2-Deoxy-D-glucose increases the sensitivity of glioblastoma cells to BCNU through the regulation of glycolysis, ROS and ERS pathways: In vitro and in vivo validation. Biomedicine & Pharmacotherapy, 149, 112871. [Link]
-
Ramaswamy, S., et al. (2016). Modulation of Mannose levels in N-linked glycosylation through cell culture process conditions in order to increase ADCC activity for an antibody Biosimilar. Biotechnology Progress, 32(5), 1332–1341. [Link]
-
Zhang, D., et al. (2022). Mannose metabolism normalizes gut homeostasis by blocking the TNF-α-mediated proinflammatory circuit. Cell Research, 32(12), 1086–1101. [Link]
-
Nguyen, T. L., et al. (2018). Optimization of the Linker Length of Mannose-Cholesterol Conjugates for Enhanced mRNA Delivery to Dendritic Cells by Liposomes. Frontiers in Pharmacology, 9, 991. [Link]
-
ResearchGate. (2025). Influence of 2-deoxy-D-glucose on the viability of HepG2 cells after KR... [Figure]. ResearchGate. [Link]
-
Park, J. H., et al. (2024). Collateral Impact of Mannose Supplementation on Metastatic Properties in Osteosarcoma Cell Models. International Journal of Molecular Sciences, 25(2), 999. [Link]
-
Nguyen, T. L., et al. (2018). Optimization of the Linker Length of Mannose-Cholesterol Conjugates for Enhanced mRNA Delivery to Dendritic Cells by Liposomes. Frontiers in Pharmacology, 9, 991. [Link]
-
ResearchGate. (n.d.). Mannose inhibits the proliferative ability of nSclc cells in vitro. (a)... [Figure]. ResearchGate. [Link]
-
Ramaswamy, S., et al. (2021). Modulation of high mannose levels in N-linked glycosylation through cell culture process conditions to increase antibody-dependent cell-mediated cytotoxicity activity for an antibody biosimilar. Biotechnology Progress, 37(5), e3176. [Link]
-
ResearchGate. (2023). Mannose antagonizes GSDME-mediated pyroptosis through AMPK activated by metabolite GlcNAc-6P. ResearchGate. [Link]
-
Wang, R., et al. (2023). Mannose antagonizes GSDME-mediated pyroptosis through AMPK activated by metabolite GlcNAc-6P. Cell Research, 33(12), 948–965. [Link]
-
Matijević, M., & Raić-Malić, S. (2024). Mannose Ligands for Mannose Receptor Targeting. Molecules, 29(3), 561. [Link]
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- 1. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining 2-deoxy-D-glucose with fenofibrate leads to tumor cell death mediated by simultaneous induction of energy and ER stress | Oncotarget [oncotarget.com]
- 4. 2-deoxyglucose induces Noxa-dependent apoptosis in alveolar rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Deoxy-D-glucose increases the sensitivity of glioblastoma cells to BCNU through the regulation of glycolysis, ROS and ERS pathways: In vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mannose metabolism normalizes gut homeostasis by blocking the TNF-α-mediated proinflammatory circuit - PMC [pmc.ncbi.nlm.nih.gov]
optimizing detection of alpha-D-Mannose in complex biological samples
Welcome to the technical support center for the optimization of alpha-D-Mannose detection in complex biological samples. This guide is designed for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of mannose. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot the nuanced challenges encountered in real-world laboratory settings.
Section 1: Pre-Analytical & Sample Preparation FAQs
Proper sample handling is the foundation of reliable quantification. Errors introduced at this stage cannot be corrected by even the most sensitive analytical instrument.
Q1: What are the critical first steps after collecting blood samples (serum/plasma) to ensure mannose stability?
A1: The immediate goal is to halt glycolysis, which can alter monosaccharide levels.
-
Causality: Glycolytic enzymes in red blood cells remain active post-collection and can consume glucose. While they don't directly consume free mannose, the significant metabolic activity can alter the cellular environment.
-
Recommendation: Collect blood in tubes containing a glycolysis inhibitor, such as sodium fluoride (NaF), along with an anticoagulant like EDTA for plasma.[1] If not using inhibitor tubes, separate serum or plasma from cells as soon as possible, ideally within 2 hours of collection.[2] For long-term storage, samples should be frozen at -80°C. Freeze-thaw cycles should be minimized as they can impact sample integrity.[3]
Q2: My samples have high protein content (e.g., serum, tissue homogenate). Why is deproteinization necessary and what is the best method?
A2: Proteins present a major interference for most analytical methods. They can precipitate in HPLC columns, suppress ionization in mass spectrometry, and interfere with enzymatic reactions.
-
Mechanism of Interference: High protein concentrations can clog fluidic pathways, create high backpressure in HPLC systems, and cause significant matrix effects in LC-MS/MS, leading to poor sensitivity and reproducibility.[4][5]
-
Recommended Methods:
-
Acid Precipitation: Perchloric acid (PCA) at a final concentration of ~0.3 M is effective. The sample is mixed with PCA, incubated on ice, and then centrifuged to pellet the precipitated protein.[1] The supernatant is then neutralized before analysis.
-
Solvent Precipitation: Acetonitrile is a common choice. Adding cold acetonitrile (typically 2:1 or 3:1 ratio of solvent to sample) effectively precipitates proteins.[5] This method is particularly favored for LC-MS/MS applications as it is clean and the supernatant can often be directly analyzed after centrifugation and drying/reconstitution.[5]
-
Q3: How should I prepare samples with high lipid content or solid tissues?
A3: These sample types require additional clearing steps.
-
For High-Fat Samples (e.g., lipemic serum): A hot water extraction can be performed. Heat the sample in water above the melting point of the fat, cool to re-solidify the lipids, and then centrifuge or filter to obtain a clear aqueous layer.[6] Alternatively, protein precipitation with Carrez reagents can also help clarify fatty samples.[6]
-
For Solid Tissues: Tissues must first be homogenized, typically in a suitable buffer. The resulting homogenate is then treated as a high-protein sample and subjected to deproteinization as described in Q2.[6]
Section 2: Method Selection & Optimization
The choice of analytical method depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The three primary methods are Enzymatic Assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow
The overall process for mannose quantification follows a structured path, from sample acquisition to final data analysis. Understanding this flow is key to systematic optimization and troubleshooting.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mannose Binding Lectin | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 3. Frontiers | HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. equl.cn [equl.cn]
Technical Support Center: Optimizing HPLC Resolution of α-D-Mannose Containing Glycans
Welcome to the technical support center for glycan analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. The analysis of α-D-Mannose containing glycans, particularly high-mannose and paucimannose structures, presents unique challenges in HPLC due to the presence of numerous structurally similar isomers. This guide is designed to help you navigate these complexities, offering solutions grounded in established chromatographic theory and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when setting up their analytical workflow.
Q1: What is the most effective chromatography mode for separating mannose-containing glycans?
A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard and the most powerful strategy for profiling released, labeled N-glycans.[1][2] HILIC separates glycans based on their hydrophilicity, which generally correlates with their size or the number of monosaccharide units.[3][4] Larger, more polar glycans (like high-mannose structures) are more strongly retained on the polar stationary phase, allowing for effective separation from smaller or less polar species. Amide-based HILIC columns are widely recognized for providing excellent selectivity for this application.[2]
Q2: Which fluorescent label should I use for my mannose-containing glycans? 2-AB, RapiFluor-MS, InstantPC?
A: The choice of label is a critical decision that impacts sensitivity, selectivity, and consistency with historical data.
-
2-Aminobenzamide (2-AB): This is a well-established, traditional label. Its primary advantage is the extensive historical data and library support available for structural assignment based on retention times.[2][5] However, it provides significantly lower fluorescence and mass spectrometry (MS) sensitivity compared to newer dyes.[2][6]
-
RapiFluor-MS & InstantPC: These are modern labels designed to overcome the sensitivity limitations of 2-AB.[1][2] They offer superior fluorescence and MS response, enabling analysis of low-abundance glycans. A crucial, often overlooked, benefit is that the choice of label can alter chromatographic selectivity. For instance, switching from 2-AB to InstantPC can resolve common co-eluting critical pairs, such as G0F and Mannose-5 (Man5).[2][6]
Q3: What are the standard mobile phases for HILIC glycan analysis?
A: The most common mobile phase system consists of a binary gradient:
-
Mobile Phase A (Aqueous): An ammonium formate buffer (typically 50-100 mM) adjusted to a pH of 4.4-4.5 in HPLC-grade water.[2]
-
Mobile Phase B (Organic): 100% HPLC-grade acetonitrile.
The reason for this specific composition is twofold. First, ammonium formate is highly soluble in the high concentrations of acetonitrile used in HILIC.[2] Second, the acidic pH (4.4-4.5) ensures that sialylated (acidic) glycans remain in a consistent, charged state, which aids in their predictable separation.[2]
Q4: Why is my sample preparation so critical for achieving good resolution?
A: Meticulous sample preparation is non-negotiable for high-resolution glycan analysis. The process involves enzymatic release of glycans, fluorescent labeling via reductive amination, and a thorough cleanup step.[7] The labeling reaction must be driven to completion to ensure that the resulting pool of labeled glycans is a true stoichiometric representation of the original sample.[7] Any inconsistencies can lead to artifacts and skewed quantification. Furthermore, the final sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions (i.e., high acetonitrile concentration). Injecting a sample in a purely aqueous buffer can cause severe peak broadening and distortion due to poor band formation at the head of the column.[1][8]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific experimental problems you may encounter.
Problem 1: Poor resolution between high-mannose isomers (e.g., Man5, Man6, Man7).
Q: My high-mannose glycans are co-eluting or appearing as broad, unresolved humps. How can I improve their separation?
A: This is the most common challenge in high-mannose analysis. The structural similarity of these isomers requires a highly optimized method. Let's break down the potential causes and solutions.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Explanation & Recommended Solution |
| Gradient is Too Steep | A rapid increase in the aqueous mobile phase (A) does not provide enough time for closely related isomers to interact differentially with the stationary phase. Solution: Decrease the gradient slope across the elution window for your high-mannose glycans. For example, if your initial gradient is 25-46% A over 30 minutes, try a shallower gradient of 26-37% A over the same time.[1] This increases the separation window for glycans with very similar partition coefficients. |
| Suboptimal Column Temperature | Temperature directly influences the thermodynamics of partitioning in HILIC. The transfer of hydrophilic analytes to the stationary phase water layer is an exothermic process, so lower temperatures generally increase retention.[9] However, higher temperatures can reduce mobile phase viscosity, improve kinetics, and, critically, help resolve peak broadening for molecules like sugars that can exist as different anomers.[9] Solution: Systematically evaluate the effect of column temperature. Test your separation at 45 °C, 50 °C, and 60 °C. Often, a specific temperature will provide the optimal balance of retention and selectivity for a particular critical pair.[1][3] |
| Incorrect Mobile Phase Composition | While ammonium formate is standard, minor adjustments can have a significant impact. The ionic strength and pH of Mobile Phase A can modulate secondary electrostatic interactions between the glycans and the stationary phase. Solution: Verify the pH of your ammonium formate buffer is consistently at 4.4-4.5. You can also experiment with the buffer concentration (e.g., try 50 mM vs. 100 mM). For certain applications, trifluoroacetic acid (TFA) at 0.1% can be used as an alternative ion-pairing agent to alter selectivity. |
| Insufficient Column Length or Inappropriate Stationary Phase | Peak capacity is directly related to the column's length and the selectivity of its stationary phase. If your current column cannot resolve the isomers, you may have reached its physical limit. Solution: Increase the column length (e.g., move from a 150 mm to a 250 mm column) to provide more theoretical plates for the separation.[2] Alternatively, test a HILIC column with a different chemistry. Different amide or diol-based stationary phases can offer unique selectivities for glycan isomers.[8] |
Problem 2: Chromatogram shows significant peak tailing or broadening.
Q: My peaks are not sharp and symmetrical. What is causing this and how can I fix it?
A: Poor peak shape is a clear indicator of an underlying issue, which could be chemical or physical.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Explanation & Recommended Solution |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly "stronger" (more aqueous) than the initial mobile phase, it will not focus into a tight band at the column inlet. This leads to immediate band broadening.[1] Solution: After cleanup, ensure your final sample is dissolved in a mixture that closely matches your starting mobile phase conditions (e.g., 75-80% acetonitrile). If your sample is in an aqueous buffer, add an equal or greater volume of acetonitrile.[8] |
| Column Overload | Injecting too much sample mass saturates the stationary phase, exceeding its linear binding capacity and causing distorted, fronting, or tailing peaks.[10] Solution: Reduce the injection volume or dilute your sample. Perform a loading study by injecting serially diluted amounts of your sample to find the optimal mass that maintains a symmetrical peak shape. |
| Column Contamination or Degradation | Over time, irreversible adsorption of sample components or degradation of the stationary phase can create active sites that cause peak tailing. A void at the column inlet can also cause peak splitting or broadening.[11][12] Solution: First, try flushing the column with a strong solvent wash as recommended by the manufacturer. If this fails, the column may be compromised. Inspect the inlet for a void; if one is present, or if performance is not restored after cleaning, the column must be replaced. |
| Secondary Interactions with System Hardware | For certain oligosaccharides, especially those with a higher degree of polymerization (DP ≥ 6), interactions with the metallic surfaces of the HPLC system (e.g., frits, tubing) can cause analyte loss and peak tailing.[13] Solution: If you suspect metal adsorption, use a system with bio-inert surfaces or columns that incorporate hybrid surface technology designed to mitigate these interactions.[13] |
Problem 3: My retention times are drifting between runs.
Q: I am seeing significant shifts in retention time from one injection to the next, making peak identification unreliable. What's wrong?
A: Retention time stability is the bedrock of reliable chromatographic analysis. Drifting times almost always point to a lack of system equilibrium or consistency.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Explanation & Recommended Solution |
| Insufficient Column Equilibration | HILIC stationary phases require a significant amount of time to fully equilibrate the aqueous layer on the particle surface. If the equilibration time between gradient runs is too short, the starting conditions for each run will be different, leading to drifting retention times. Solution: Ensure a sufficient re-equilibration period at the end of your gradient. A good starting point is to use a volume of mobile phase equivalent to 10-15 column volumes. Monitor the baseline and system pressure; your system is equilibrated only when both are stable. |
| Inconsistent Mobile Phase Preparation | Small variations in buffer concentration, pH, or the ratio of organic to aqueous solvent can cause significant shifts in retention, especially in HILIC mode.[14] Solution: Prepare mobile phases in large batches to minimize variability. Always use a calibrated pH meter and ensure buffers are fully dissolved before use. If using an online mixer, ensure the proportioning valves are functioning correctly. |
| Column Temperature Fluctuations | As discussed, temperature has a direct effect on retention in HILIC.[9] If the column is not properly thermostatted, ambient temperature changes in the lab will cause retention times to drift. Solution: Always use a high-quality column oven and ensure it is set to a stable temperature (e.g., 45 °C).[1] Allow the column to fully acclimate to the set temperature before starting your analysis sequence. |
| System Leaks or Pump Issues | A small, undetected leak in the system or a faulty pump check valve can lead to an inconsistent flow rate and fluctuating backpressure, which directly translates to unstable retention times.[11] Solution: Perform a systematic check for leaks at all fittings, starting from the pump and moving toward the detector. Monitor the pressure ripple; excessive fluctuation may indicate an air bubble or a failing check valve that needs cleaning or replacement.[11] |
Part 3: Diagrams & Key Experimental Protocols
Visual aids and standardized protocols are essential for reproducibility and understanding.
Workflow & Troubleshooting Diagrams
The following diagrams, generated using DOT language, illustrate the standard analytical workflow and a logical approach to troubleshooting.
Caption: Standard workflow for N-glycan analysis.
Sources
- 1. lcms.cz [lcms.cz]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. shodex.com [shodex.com]
- 9. Column temperature in HILIC | Separation Science [sepscience.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. N-Glycan Analysis Problem - Chromatography Forum [chromforum.org]
- 13. lcms.cz [lcms.cz]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Troubleshooting Mass Spectrometry of Mannosylated Peptides
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Fragmentation & Sequencing of Mannose-Modified Peptides (N-linked High Mannose & O-Mannosylation)
Introduction: The "Fragility" Paradox
Welcome to the support center. If you are here, you are likely facing the classic glycoproteomics paradox: The features that make mannosylated peptides biologically significant (labile glycosidic bonds) are the same features that make them invisible to standard mass spectrometry.
In my years of optimizing glyco-workflows, I have found that 80% of failures stem from treating mannosylated peptides like standard naked peptides. They are not. The glycosidic bond (especially the O-mannosyl linkage) is significantly more fragile than the peptide backbone. Under standard Collision-Induced Dissociation (CID), the energy breaks the glycan off before the peptide fragments, leaving you with a "silent" spectrum—a naked peptide mass with no sequence ions and a high-intensity peak corresponding to the lost sugar.
This guide is structured to troubleshoot these specific failure modes using self-validating protocols.
Phase 1: Acquisition Strategy & Fragmentation
Q: My spectra show the precursor mass of the glycopeptide, but MS2 shows only a neutral loss (e.g., -162 Da). I have no backbone sequence. What is wrong?
Diagnosis: You are likely using CID (Collision-Induced Dissociation) or Low-Energy HCD .
The Mechanism: The activation energy required to cleave the glycosidic bond (
The Solution: You must switch to an energy regime that fragments both simultaneously or preserves the glycan.
Protocol A: Stepped HCD (The Workhorse for N-linked High Mannose)
If you are using an Orbitrap (e.g., Exploris, Tribrid), standard HCD can destroy the glycan too fast. Stepped HCD injects ions at multiple energies.[1][2][3][4]
-
Values: Set Normalized Collision Energy (NCE) to 20%, 30%, 40% .
-
Why? 20% preserves the glycan structure (B/Y ions). 40% shatters the peptide backbone (b/y ions). The combination gives you a chimeric spectrum with both glycan composition and peptide sequence.
-
-
Validation: Look for the "Ladder." You should see the peptide backbone plus incremental mannose losses (+162 Da series).
Protocol B: EThcD (The Gold Standard for O-Mannosylation)
O-mannosylation often occurs in clusters (e.g., on Alpha-Dystroglycan). HCD can strip all sugars, making site localization impossible.
-
Method: EThcD (Electron Transfer/Higher-Energy Collisional Dissociation) .
-
Mechanism: ETD uses radical chemistry to cleave the
bond (c/z ions), which preserves the side-chain modification. The supplemental HCD activation ensures the backbone fragments efficiently. -
Trigger: Set a "Trigger" in your method. If the Oxonium Ion (m/z 204.08 or 163.06) is detected in a scout HCD scan, trigger the EThcD scan.
Visual Guide: Fragmentation Decision Tree
The following diagram illustrates the logical flow for selecting the correct fragmentation mode based on your specific analyte and instrument capability.
Caption: Decision logic for selecting fragmentation modes. Stepped HCD is sufficient for N-glycans, while O-mannosylation requires ETD/EThcD for precise site localization.
Phase 2: Data Analysis & Validation
Q: How do I confirm that a peak is actually a mannosylated peptide and not a contaminant?
Diagnosis: Ambiguous spectral assignment.[5] The Solution: You must use Diagnostic Oxonium Ions . These are low-mass fragment ions generated from the glycan itself. If these are absent, your assignment is suspect.
Reference Table: Diagnostic Ions for Mannosylated Peptides
| Ion Type | m/z (Protonated) | Origin | Significance |
| Hex | 163.06 | Hexose (Mannose) | CRITICAL. The primary marker for Mannose. |
| HexNAc | 204.08 | N-Acetylglucosamine | Found in the core of N-linked High Mannose. |
| HexNAc-Hex | 366.14 | GlcNAc + Mannose | Confirms the linkage (common in N-glycan cores). |
| Peptide+Hex | [M+H]+162 | Peptide + Mannose | The "Y1" ion equivalent for O-mannose. |
Troubleshooting Tip: If you see m/z 204.08 but not 163.06, you likely have a complex N-glycan or O-GlcNAc, not high-mannose. If you see 163.06 without 204.08, it strongly suggests O-mannosylation (or a fragmented high-mannose arm).
Phase 3: Sample Preparation (Pre-Acquisition)
Q: I am not seeing any mannosylated peptides, even with HCD/ETD. My signal is too low.
Diagnosis: Ionization Suppression. The Mechanism: Glycopeptides are hydrophilic and ionize poorly compared to "naked" peptides. In a complex mixture, naked peptides will steal the charge (proton), suppressing the glycopeptide signal.
The Solution: You must perform Glycopeptide Enrichment before MS injection.
Protocol: Lectin Weak Affinity Chromatography (LWAC)
For mannosylated peptides, Concanavalin A (ConA) is the specific lectin of choice.
-
Digest: Trypsin digest your lysate as standard.
-
Enrichment:
-
Load peptides onto a ConA-agarose column/tip.
-
Binding Buffer: 20mM Tris-HCl, 0.15M NaCl, 1mM
, 1mM (Metal ions are required for ConA binding). -
Wash: Wash away naked peptides with Binding Buffer.
-
Elution: Elute with 0.5M Methyl-alpha-D-mannopyranoside . This sugar competes with the glycopeptide for the ConA binding site, releasing your sample.
-
-
Cleanup: Desalt (C18 tip) to remove the high concentration of elution sugar before MS.
Visual Guide: Enrichment Workflow
Caption: Workflow for enriching mannosylated peptides using Concanavalin A (ConA) lectin affinity, essential for overcoming ionization suppression.
References
-
Riley, N. M., et al. (2020).[6][7] Optimal Dissociation Methods Differ for N- and O-Glycopeptides.[4] Cell Systems.
- Key Finding: Establishes EThcD as the superior method for O-glycopeptide localization while Stepped HCD performs best for N-glycans.
-
Cao, L., et al. (2014). Global Identification of O-GlcNAc-Modified Proteins. Journal of Proteome Research.[8]
- Key Finding: Provides the foundational logic for using stepped collision energy to capture labile modific
-
Thermo Fisher Scientific. (2018). Characterization of glycopeptides using a stepped higher-energy C-trap dissociation approach. Rapid Communications in Mass Spectrometry.
- Key Finding: Technical validation of the 20-30-40% NCE stepping protocol.
-
Halim, A., et al. (2014). Discovery of a nucleocytoplasmic O-mannose glycoproteome in yeast. Proceedings of the National Academy of Sciences.
- Key Finding: Demonstrates the use of ConA enrichment and oxonium ion monitoring for mannosyl
Sources
- 1. Characterization of glycopeptides using a stepped higher-energy C-trap dissociation approach on a hybrid quadrupole orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimal Dissociation Methods Differ for N- and O-Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msvision.com [msvision.com]
- 6. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry-Based Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative N-Glycoproteomics Analysis of Clinical Samples Via Different Mass Spectrometry Dissociation Methods [frontiersin.org]
- 8. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of Mannose-Binding Probes
Welcome to the technical support center for mannose-binding probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the specificity of their mannose-targeting experiments. Individual protein-carbohydrate interactions are often weak, with dissociation constants (KD) in the millimolar to micromolar range.[1] This inherent low affinity can lead to challenges in achieving high specificity. This resource provides in-depth, experience-driven guidance to help you navigate these challenges and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with mannose probes?
Non-specific binding is a frequent issue that can obscure your results. The main culprits are typically:
-
Hydrophobic Interactions: Many probes have hydrophobic regions that can non-specifically adhere to cell membranes or other proteins.[2][3][4][5] This is a common source of background signal.
-
Ionic Interactions: Electrostatic forces between charged domains on your probe and cellular components can lead to off-target binding.
-
Off-Target Glycan Recognition: While designed for mannose, some probes may exhibit low-affinity interactions with other sugars like glucose or N-acetylglucosamine, especially if these are present in high concentrations on the cell surface.[6][7]
-
Probe Aggregation: Poorly soluble probes can form aggregates that bind indiscriminately to cells, leading to high background and inconsistent results.
Q2: How can I quickly assess the specificity of my probe?
A competitive binding assay is the gold standard for a quick and effective assessment of specificity.[8] By pre-incubating your cells with a high concentration of a simple, soluble competitor like free D-mannose or methyl α-D-mannopyranoside, you can determine if your probe's binding is truly mannose-dependent. A significant reduction in signal in the presence of the competitor indicates specific binding.[6]
Q3: What is the role of multivalency in probe specificity and affinity?
Nature often overcomes the low affinity of single carbohydrate-protein interactions through multivalency—presenting multiple binding sites on one or both interacting partners.[1][9][10][11][12] This "cluster effect" dramatically increases the overall binding strength (avidity).[9] For your probes, this means:
-
Increased Avidity: A multivalent probe with multiple mannose units will bind much more tightly to a surface with multiple mannose receptors than a monovalent probe.
-
Potential for Enhanced Specificity: By requiring the engagement of multiple receptors for stable binding, multivalency can sometimes reduce binding to surfaces with low receptor density, thereby increasing specificity. However, very high valency can sometimes lead to increased non-specific binding if not properly designed.[9]
Q4: Should I use a monomeric or multimeric mannose probe?
The choice depends on your application:
-
Monomeric Probes: Best for determining the intrinsic affinity (KD) of a single interaction. They are less likely to cause receptor clustering.
-
Multimeric Probes: Ideal for applications requiring high avidity, such as cell imaging, flow cytometry, or targeted delivery, where a strong and stable signal is necessary.[9][13] The increased avidity can help overcome the weak affinity of individual interactions.[14]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing insights into the causes and actionable solutions.
| Problem | Possible Cause | Recommended Solution |
| High background signal in imaging/flow cytometry | Hydrophobic Interactions: The probe is "sticky" and binding non-specifically to lipids or hydrophobic protein pockets.[3][15] | 1. Buffer Optimization: Add a non-ionic surfactant like Tween-20 (0.05%) to your binding and wash buffers.[16] 2. Blocking: Use a blocking agent like Bovine Serum Albumin (BSA) (1-3%) in your buffer to saturate non-specific binding sites.[16][17] 3. Probe Modification: If possible, choose or synthesize a probe with a more hydrophilic linker. |
| Ionic Interactions: The probe has charged regions that are electrostatically interacting with the cell surface. | Optimize Salt Concentration: Increase the salt concentration (e.g., up to 500 mM NaCl) in your buffers to disrupt weak ionic interactions.[16] | |
| Off-Target Binding: The probe is binding to other cell surface receptors or glycans. | Perform a Competitive Binding Assay: Use free D-mannose as a competitor to confirm specificity. If background persists, consider other sugar competitors (e.g., glucose, galactose) to identify off-target interactions. | |
| Inconsistent results between experimental batches | Probe Aggregation: The probe is not fully soluble and is forming aggregates. | 1. Check Solubility: Centrifuge your probe stock solution at high speed before use and take the supernatant. 2. Sonication: Briefly sonicate the probe solution to break up aggregates. 3. Filtration: Filter the probe solution through a 0.22 µm filter. |
| Variation in Cell Glycosylation: Changes in cell culture conditions (e.g., cell density, passage number, media) can alter the glycosylation patterns on the cell surface. | Standardize Cell Culture: Maintain consistent cell culture protocols, including seeding density, passage number, and media formulation. | |
| Low signal-to-noise ratio [18][19][20][21][22] | Low Probe Affinity/Avidity: The probe is not binding strongly enough to the target.[14] | 1. Increase Probe Concentration: Perform a titration experiment to find the optimal concentration that maximizes signal without increasing background. 2. Use a Multivalent Probe: A multivalent probe can significantly increase avidity.[9][10][11] |
| Low Target Expression: The target mannosylated glycoprotein is expressed at low levels. | Use a Positive Control: Validate your experimental setup with a cell line known to have high expression of the target. Signal Amplification: Consider using a biotinylated probe followed by a fluorescently labeled streptavidin to amplify the signal. |
Key Experimental Protocols
Protocol 1: Competitive Binding Assay for Specificity Validation
This protocol is essential for demonstrating that your probe binds specifically to mannose residues.
Objective: To validate the mannose-specificity of a fluorescently labeled probe.
Materials:
-
Fluorescently labeled mannose-binding probe
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Competitor Stock Solution (e.g., 1 M D-mannose in PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with cold PBS. Resuspend the cells in cold Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Experimental Setup: Prepare three sets of tubes/wells:
-
Unstained Control: Cells in Binding Buffer only.
-
Stained Sample: Cells with the optimal concentration of your fluorescent probe.
-
Competitive Binding Sample: Cells pre-incubated with the competitor before adding the probe.
-
-
Competition Step: To the "Competitive Binding" tubes, add the D-mannose stock solution to a final concentration of 100-200 mM. Incubate for 15-20 minutes on ice.
-
Probe Staining: Add the fluorescent probe to the "Stained Sample" and "Competitive Binding Sample" tubes at the predetermined optimal concentration.
-
Incubation: Incubate all tubes for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells three times with cold Binding Buffer to remove unbound probe.
-
Analysis: Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
-
Interpretation: A significant decrease in the fluorescent signal in the "Competitive Binding Sample" compared to the "Stained Sample" confirms mannose-specific binding.
Caption: Workflow for a competitive binding assay.
Protocol 2: Probe Titration to Determine Optimal Concentration
Using the right probe concentration is critical for maximizing your signal-to-noise ratio.
Objective: To determine the optimal concentration of a fluorescent probe that gives the highest specific signal with the lowest background.
Procedure:
-
Prepare a dilution series of your probe in Binding Buffer. A good starting range is from 0.1 µg/mL to 20 µg/mL.
-
Set up two sets of samples for each concentration: one for total binding and one for non-specific binding (with a high concentration of D-mannose, as in the competitive assay).
-
Incubate your cells with the different probe concentrations as described above.
-
Wash the cells to remove unbound probe.
-
Analyze the fluorescence intensity for each sample.
-
Calculate Specific Binding: For each concentration, subtract the mean fluorescence intensity (MFI) of the non-specific binding sample from the MFI of the total binding sample.
-
Plot the results: Plot the specific binding signal against the probe concentration. The optimal concentration is typically at the point where the specific binding signal begins to plateau.
Visualizing Key Concepts
The Power of Multivalency
Individual (monovalent) interactions between a probe and a cell surface receptor are often weak and transient. By linking multiple mannose ligands together (multivalency), the probe can engage with multiple receptors simultaneously. This creates a much stronger, more stable interaction (high avidity), which is less likely to dissociate.
Caption: Monovalent vs. Multivalent Binding.
References
-
Pieters, R. J. (2009). Maximising multivalency effects in protein–carbohydrate interactions. Organic & Biomolecular Chemistry, 7(10), 2013-2025. [Link]
-
Kiessling, L. L., & Gestwicki, J. E. (n.d.). Chemistry to Explore and Exploit Multivalent Protein–Carbohydrate Interactions. Kiessling Group. Retrieved from [Link]
-
Brewer, C. F., et al. (2002). Multivalent protein-carbohydrate interactions. A new paradigm for supermolecular assembly and signal transduction. Biochemistry, 41(45), 13545-13550. [Link]
-
Canales, A., et al. (2020). Exploring multivalent carbohydrate–protein interactions by NMR. Chemical Society Reviews, 49(23), 8496-8517. [Link]
-
Fawzi, N. L., et al. (2022). Probing Electrostatic and Hydrophobic Associative Interactions in Cells. Journal of the American Chemical Society, 144(1), 123-134. [Link]
-
Brewer, C. F. (2002). Multivalent Protein−Carbohydrate Interactions. A New Paradigm for Supermolecular Assembly and Signal Transduction. Biochemistry, 41(45), 13545-13550. [Link]
-
Haab, B. B., & Yue, T. (2010). The fine specificity of mannose-binding and galactose-binding lectins revealed using outlier motif analysis of glycan array data. Glycobiology, 20(1), 108-118. [Link]
-
Gautam, S., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology, 17(2), 340-350. [Link]
-
Neth, O., et al. (2000). Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition. Infection and Immunity, 68(2), 688-693. [Link]
-
Fawzi, N. L., et al. (2022). Probing Electrostatic and Hydrophobic Associative Interactions in Cells. Journal of the American Chemical Society, 144(1), 123-134. [Link]
-
Köttgen, E., et al. (1985). An enzyme-linked lectin binding assay for quantitative determination of lectin receptors. Molecular Immunology, 22(8), 957-962. [Link]
-
Ciaffi, M., et al. (2013). Mannose-Binding Lectin: Biologic Characteristics and Role in the Susceptibility to Infections and Ischemia-Reperfusion Related Injury in Critically Ill Neonates. Mediators of Inflammation, 2013, 629295. [Link]
-
Rank, K. B., & Baker, D. (2011). Driving Force for Hydrophobic Interaction at Different Length Scales. The Journal of Physical Chemistry B, 115(40), 11649-11655. [Link]
-
Olympus. (2025). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Olympus Life Science. [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. Evident Scientific. Retrieved from [Link]
-
Wikipedia. (n.d.). Western blot. In Wikipedia. Retrieved from [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. [Link]
-
Wang, Y., et al. (2020). Hydrophobic Interaction: A Promising Driving Force for the Biomedical Applications of Nucleic Acids. Advanced Functional Materials, 30(41), 2004494. [Link]
-
Nishihara, S., et al. (Eds.). (2021). Lectin-based binding assays. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]
-
National Center for Functional Glycomics. (n.d.). Lectin QC Binding Assay Protocol. Retrieved from [Link]
-
Ernst, B., & Magnani, J. L. (2009). What contributes to an effective mannose recognition domain? Journal of Molecular Recognition, 22(3), 165-174. [Link]
-
Kawasaki, T., & Kawasaki, N. (2021). Assay method for the lectin activity of mannan-binding protein. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies. Retrieved from [Link]
-
Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]
-
Reichert Technologies. (2014, February 4). Reducing Non-Specific Binding. Surface Plasmon Resonance. [Link]
-
AffiGOLD. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. AffiGOLD. Retrieved from [Link]
-
Read, B. J., et al. (2022). Mannose-binding lectin and complement mediate follicular localization and enhanced immunogenicity of diverse protein nanoparticle immunogens. Cell Reports, 38(1), 110191. [Link]
-
Bio-Rad. (n.d.). PCR Troubleshooting. Bio-Rad. Retrieved from [Link]
-
ScienCell. (2015, October 7). How to Improve qPCR Specificity. ScienCell. [Link]
-
Mollnes, T. E., et al. (2002). Design of a complement mannose-binding lectin pathway-specific activation system applicable at low serum dilutions. Clinical and Experimental Immunology, 130(1), 58-66. [Link]
Sources
- 1. Exploring multivalent carbohydrate–protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Electrostatic and Hydrophobic Associative Interactions in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrophobic Interaction: A Promising Driving Force for the Biomedical Applications of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannose-Binding Lectin: Biologic Characteristics and Role in the Susceptibility to Infections and Ischemia-Reperfusion Related Injury in Critically Ill Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. Maximising multivalency effects in protein–carbohydrate interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Chemistry to Explore and Exploit Multivalent Protein–Carbohydrate Interactions – MIT Department of Chemistry [chemistry.mit.edu]
- 11. Multivalent protein-carbohydrate interactions. A new paradigm for supermolecular assembly and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mannose-binding lectin and complement mediate follicular localization and enhanced immunogenicity of diverse protein nanoparticle immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What contributes to an effective mannose recognition domain? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nicoyalife.com [nicoyalife.com]
- 16. Reducing Non-Specific Binding [reichertspr.com]
- 17. Western blot - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. researchgate.net [researchgate.net]
- 21. Signal-to-Noise Considerations [evidentscientific.com]
- 22. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
Validation & Comparative
A Senior Application Scientist’s Guide to Glycosylation: A Comparative Analysis of α-D-Mannose and L-Fucose
For researchers, scientists, and drug development professionals navigating the intricate world of post-translational modifications, understanding the nuances of glycosylation is paramount. Among the diverse monosaccharides that constitute the glycan structures adorning proteins, α-D-Mannose and L-fucose play foundational and regulatory roles that profoundly influence protein folding, cellular signaling, and therapeutic efficacy.
This guide provides an in-depth comparative analysis of these two critical sugars. We will move beyond a simple recitation of facts to explore the fundamental biochemical differences that dictate their distinct functional roles. By grounding this analysis in the context of therapeutic antibody development—a field where glycosylation engineering is a critical lever for success—we will illuminate the causality behind experimental choices and provide actionable, field-proven insights.
Foundational Biochemistry: Two Sugars, Two Destinies
At a glance, mannose and fucose are simple hexoses, but their structural differences are the genesis of their divergent biological functions.
-
α-D-Mannose: An aldohexose and a C-2 epimer of glucose, mannose is a central building block in glycosylation. It forms the core scaffold of all N-linked glycans and is the defining feature of "high-mannose" type glycans, which are often precursors to more complex structures. Its prevalence in the early secretory pathway makes it a critical checkpoint for protein quality control.[1][2]
-
L-Fucose: A deoxyhexose (specifically, 6-deoxy-L-galactose), fucose is typically found at the terminal, non-reducing end of glycan chains.[3][4] This terminal positioning allows it to act as a critical recognition motif in a wide array of biological interactions, from leukocyte adhesion to host-microbe signaling.[3][5] Its most studied role in biotherapeutics is as a "core" modification on the innermost N-acetylglucosamine (GlcNAc) of N-glycans.[5]
Comparative Summary of Core Characteristics
| Feature | α-D-Mannose | L-Fucose |
| Chemical Class | Aldohexose | Deoxyhexose |
| Primary Role | Structural core, protein folding checkpoint | Terminal recognition motif, functional modulator |
| Typical Location | Core of N-glycans, terminal on high-mannose glycans | Terminal on complex N- and O-glycans, core α1,6-linkage |
| Key Linkage Types | α1-2, α1-3, α1-6 (in N-glycan core/antennae) | α1-2, α1-3, α1-4, α1-6 (core) |
| Biosynthetic Precursor | GDP-Mannose (from Glucose/Mannose)[6] | GDP-Fucose (from GDP-Mannose or salvaged Fucose)[7][8] |
The Biosynthetic Nexus: A Shared Origin
Understanding the biosynthetic pathways is crucial as it reveals a direct metabolic link between mannose and fucose and offers potential points for metabolic engineering. Both sugars utilize nucleotide-activated forms for transfer to glycoproteins.
Mannose is converted to GDP-Mannose, a critical precursor. From this junction, GDP-Mannose can either be used directly by mannosyltransferases to build high-mannose structures or be shunted into the de novo pathway for GDP-Fucose synthesis.[7][9] This pathway involves two key enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-fucose synthetase (GFS).[8][9] Alternatively, cells can utilize a "salvage pathway" to generate GDP-Fucose from exogenous fucose.[7][8]
Caption: A generalized workflow for comparative glycan analysis.
Key Experimental Considerations
-
Glycan Release: The foundational step is the enzymatic release of N-glycans using Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc and the asparagine residue. [10]This provides a pool of free glycans for analysis.
-
Separation and Detection:
-
HILIC-FLR: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a fluorescence detector (FLR) is the gold standard for quantitative glycan profiling. [11]Released glycans are derivatized with a fluorescent tag (like 2-aminobenzamide, 2-AB) for sensitive detection. [10][11]HILIC separates glycans based on their hydrophilicity (and thus size), allowing for the resolution of high-mannose species from complex, fucosylated structures.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide precise mass information, confirming the composition of each glycan peak resolved by LC. [11][12][13]This is essential for unambiguously identifying a Man5 glycan versus a complex biantennary glycan and for confirming the presence or absence of a fucose residue (mass difference of ~146 Da).
-
Protocol: N-Glycan Profiling by HILIC-FLR
This protocol provides a robust, self-validating method for the comparative analysis of mannose and fucose content on a purified glycoprotein.
Objective: To release, label, and analyze N-glycans from a purified antibody to quantify the relative abundance of high-mannose and core-fucosylated species.
Materials:
-
Purified glycoprotein (≥100 µg)
-
Denaturation Buffer: 2% SDS, 100 mM Tris-HCl, pH 8.0
-
Reducing Agent: 500 mM Dithiothreitol (DTT)
-
Alkylation Agent: 500 mM Iodoacetamide (IAA)
-
PNGase F Enzyme
-
2-AB Labeling Kit (containing 2-AB dye and reducing agent)
-
HILIC SPE Cleanup Cartridges
-
Acetonitrile (ACN), HPLC-grade
-
Formic Acid (FA), HPLC-grade
-
Water, ultrapure
-
HILIC HPLC Column (e.g., BEH Glycan, 1.7 µm)
Methodology:
-
Denaturation & Reduction (Causality: Unfolding the protein is essential for PNGase F to access the Asn-297 glycosylation site.)
-
To 50 µg of protein in a microfuge tube, add Denaturation Buffer to a final volume of 50 µL.
-
Add 2 µL of 500 mM DTT. Vortex gently.
-
Incubate at 60°C for 30 minutes.
-
-
Alkylation (Causality: Capping the reduced cysteines with IAA prevents disulfide bonds from reforming, ensuring the protein remains denatured.)
-
Cool the sample to room temperature.
-
Add 2 µL of 500 mM IAA (in the dark). Vortex gently.
-
Incubate at room temperature in the dark for 30 minutes.
-
-
Enzymatic Deglycosylation
-
Add 1-2 µL of PNGase F (follow manufacturer's activity units).
-
Incubate at 37°C for 3-4 hours (or overnight for maximal release).
-
Self-Validation: Include a "no enzyme" control to ensure observed peaks are from released glycans.
-
-
Fluorescent Labeling
-
Dry the released glycan sample in a vacuum centrifuge.
-
Reconstitute the dried glycans in the 2-AB labeling solution as per the kit manufacturer's instructions.
-
Incubate at 65°C for 2 hours.
-
-
Labeled Glycan Cleanup (Causality: This step removes excess fluorescent dye and salts that would interfere with HILIC chromatography.)
-
Use a HILIC SPE cartridge according to the manufacturer's protocol.
-
Elute the labeled glycans.
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in 100 µL of 70% ACN / 30% Water.
-
-
HILIC-FLR Analysis
-
System: HPLC or UPLC system with a fluorescence detector (Excitation: 330 nm, Emission: 420 nm).
-
Column: HILIC Glycan column.
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a gradient from high %B to low %B over ~60 minutes to elute glycans in order of increasing size/hydrophilicity.
-
Self-Validation: Run a labeled dextran ladder or 2-AB labeled human IgG standard to calibrate retention times and confirm system suitability.
-
-
Data Analysis
-
Integrate the peak areas for all resolved glycan species.
-
Mannose Analysis: Identify early-eluting peaks corresponding to Man5, Man6, Man7, etc., based on the standard ladder. Sum their relative peak areas to determine the total high-mannose content.
-
Fucose Analysis: Identify major complex glycan peaks (e.g., G0, G1, G2). For each, identify the corresponding fucosylated variant (G0F, G1F, G2F), which will elute slightly earlier. Calculate the percent fucosylation for each species (e.g., %G0F = [Area(G0F) / (Area(G0F) + Area(G0))] * 100).
-
Conclusion
While both α-D-Mannose and L-fucose are integral to glycosylation, they occupy distinct hierarchical and functional positions. Mannose serves as the foundational scaffold upon which N-glycans are built and acts as a crucial quality control marker within the cell. In contrast, fucose, particularly core α1,6-fucose, acts as a fine-tuning switch for extracellular recognition events, a role powerfully exploited in the engineering of next-generation therapeutic antibodies. For the drug development professional, controlling the relative levels of these two sugars is not merely an analytical exercise; it is a critical strategy for optimizing biologic efficacy, safety, and manufacturability. A thorough understanding of their comparative biology and the analytical methods used to study them is therefore indispensable.
References
-
Peixoto, A., et al. (2022). Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies. Frontiers in Immunology. [Link]
-
Biointron. (2024). Exploring Afucosylated Antibodies: Mechanism of Action and Therapeutic Impact. Biointron. [Link]
-
Mimura, Y., et al. (2018). Influence of N-glycosylation on effector functions and thermal stability of glycoengineered IgG1 monoclonal antibody with homogeneous glycoforms. mAbs. [Link]
-
Peixoto, A., et al. (2022). Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies. PubMed. [Link]
-
Varki, A., et al. (2022). Essentials of Glycobiology, 4th edition. NCBI Bookshelf. [Link]
-
Peipp, M., et al. (2008). Antibody fucosylation differentially impacts cytotoxicity mediated by NK and PMN effector cells. Blood. [Link]
-
Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology. [Link]
-
GeneOnline. (2026). Fucosylation Identified as Key Process in Cell Signaling and Potential Target for Cancer Therapies. GeneOnline. [Link]
-
Go, E. P., et al. (2020). Current Methods for the Characterization of O-Glycans. Journal of Proteome Research. [Link]
-
Stanley, P., et al. (2022). N-Glycans. Essentials of Glycobiology, 4th edition. [Link]
-
Pompach, P., et al. (2019). Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation. PMC - NIH. [Link]
-
Larsen, I. S. B., et al. (2017). Protein O-mannosylation: one sugar, several pathways, many functions. Glycobiology. [Link]
-
Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology. [Link]
-
Schneider, M., et al. (2015). Biological functions of fucose in mammals. PMC - NIH. [Link]
-
Menon, S., et al. (2000). Pathway of GDP fucose biosynthesis. ResearchGate. [Link]
-
Radenkovic, J., et al. (2020). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. The Rockefeller University Press. [Link]
-
Sheikh, M. O., et al. (2012). O-Mannosylation and human disease. PMC - NIH. [Link]
-
Wang, X., et al. (2005). Reaction pathway for the synthesis of core fucose. ResearchGate. [Link]
-
Varki, A., et al. (2022). Structural Analysis of Glycans. Essentials of Glycobiology, 4th edition. [Link]
-
Kanehisa Laboratories. (2023). KEGG PATHWAY: Mannose type O-glycan biosynthesis. KEGG. [Link]
-
Aboula-Enein, H. Y. (2019). An Introduction to Glycan Analysis. LCGC International. [Link]
-
Panneerselvam, K., & Freeze, H. H. (1996). Potential sources of mannose and its metabolism in relation to protein glycosylation. ResearchGate. [Link]
-
Merlet, B., et al. (2011). Mannose prevents the 2-DG-induced alteration of N-linked protein glycosylation. ResearchGate. [Link]
-
Purtak, K., et al. (2019). Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose. PMC - NIH. [Link]
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Vanbeselaere, J., et al. (2017). N-glycan core tri-fucosylation requires Golgi α-mannosidase III activity that impacts nematode growth and behavior. PMC - NIH. [Link]
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Chiu, P. C. N., et al. (2007). Contribution of d-Mannose, l-Fucose, N-Acetylglucosamine, and Selectin Residues on the Binding of Glycodelin Isoforms to Human Spermatozoa. Biology of Reproduction. [Link]
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Kim, Y., et al. (2020). High-mannose type N-glycans with core fucosylation and complex-type N-glycans with terminal neuraminic acid residues are unique to porcine islets. PLOS One. [Link]
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Varki, A., et al. (2022). N-Glycans. Essentials of Glycobiology, 4th edition. [Link]
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A Researcher's Guide to Confirming Mannose-Binding Lectin Specificity Using α-D-Mannose
For researchers and drug development professionals navigating the intricate world of protein-carbohydrate interactions, establishing the precise binding specificity of lectins is a cornerstone of rigorous scientific inquiry. Mannose-binding lectins (MBLs), key players in innate immunity and various pathological processes, are defined by their affinity for specific mannose-containing glycans.[1][2][3] This guide provides an in-depth comparison of robust experimental methodologies to confirm the mannose-binding specificity of your lectin of interest, with a central focus on the use of α-D-mannose as a competitive inhibitor.
The Principle of Competitive Inhibition: The Key to Specificity
The fundamental principle underpinning the confirmation of MBL specificity lies in competitive inhibition. By introducing a high concentration of a simple, free monosaccharide like α-D-mannose, we can competitively block the lectin's carbohydrate recognition domains (CRDs). If the lectin's binding to a complex glycan is genuinely mannose-specific, the presence of free α-D-mannose will disrupt this interaction, leading to a measurable decrease in binding signal. This dose-dependent inhibition serves as a powerful validation of the lectin's specificity.[4]
Below is a conceptual workflow illustrating the principle of competitive inhibition in confirming MBL specificity.
Caption: Competitive inhibition of MBL binding.
Comparative Analysis of Methodologies
Several robust techniques can be employed to confirm MBL specificity. The choice of method often depends on the available instrumentation, throughput requirements, and the desired level of quantitative detail.
| Methodology | Principle | Key Outputs | Throughput | Instrumentation |
| ELISA-Based Inhibition Assay | Competitive binding of labeled lectin to an immobilized mannosylated glycoprotein in the presence of varying concentrations of α-D-mannose. | IC50 value | High | Plate Reader |
| Glycan Array | Probing a microarray of diverse, immobilized glycans with a labeled lectin to identify its preferred binding partners. | Binding specificity profile, relative affinities | High | Microarray Scanner |
| Bio-Layer Interferometry (BLI) | Real-time monitoring of the binding of a lectin to a biosensor coated with a mannosylated ligand, and the subsequent dissociation upon introduction of α-D-mannose. | kon, koff, KD | Medium to High | BLI System |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of the binding of a lectin to a sensor chip functionalized with mannose-containing ligands. | ka, kd, KD | Low to Medium | SPR Instrument |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of the heat released or absorbed during the binding of α-D-mannose to the lectin. | KD, ΔH, ΔS, Stoichiometry (n) | Low | ITC Instrument |
In-Depth Experimental Protocols
ELISA-Based Inhibition Assay
This is a widely accessible and high-throughput method for confirming specificity and determining the inhibitory concentration (IC50) of α-D-mannose.[5][6]
Causality Behind Experimental Choices: The choice of a mannosylated glycoprotein (e.g., horseradish peroxidase, HRP, or yeast mannan) for coating the plate provides a multivalent presentation of mannose residues, mimicking a biological surface and enhancing the avidity of the MBL interaction. Using a biotinylated or enzyme-conjugated lectin allows for a straightforward colorimetric or chemiluminescent readout.
Experimental Workflow Diagram
Caption: Step-by-step ELISA workflow.
Step-by-Step Protocol:
-
Coating: Dilute a mannosylated glycoprotein (e.g., 10 µg/mL yeast mannan) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Inhibitor Preparation: Prepare a 2-fold serial dilution of α-D-mannose in binding buffer (e.g., PBS), starting from a high concentration (e.g., 1 M).
-
Competitive Inhibition: In a separate plate, mix your labeled lectin (at a pre-determined optimal concentration) with an equal volume of each α-D-mannose dilution. Incubate for 30 minutes at room temperature.
-
Binding: Wash the coated and blocked plate three times. Transfer 100 µL of the lectin-mannose mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate three times. If using a biotinylated lectin, add 100 µL of enzyme-conjugated streptavidin. Incubate for 30-60 minutes.
-
Substrate Addition: Wash the plate five times. Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP).
-
Readout: Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and read the absorbance at the appropriate wavelength.
Self-Validation: The inclusion of a negative control (no lectin) and a positive control (lectin without inhibitor) is crucial. A dose-dependent decrease in signal with increasing concentrations of α-D-mannose validates the specificity.
Glycan Array
Glycan arrays provide a high-throughput platform to profile the binding specificity of a lectin against a large library of diverse glycans.[7][8][9][10]
Causality Behind Experimental Choices: By immobilizing a wide range of structurally defined glycans, this method allows for an unbiased assessment of the lectin's binding preferences. The observation of strong binding to mannose-containing structures and weak or no binding to other glycans provides compelling evidence of specificity.
Step-by-Step Protocol:
-
Blocking: Block the glycan array slide according to the manufacturer's instructions to prevent non-specific binding.
-
Lectin Incubation: Apply a solution of the fluorescently labeled lectin to the array. Incubate in a humidified chamber for 1 hour at room temperature.
-
Washing: Wash the slide with the recommended wash buffers to remove unbound lectin.
-
Drying: Dry the slide by centrifugation.
-
Scanning: Scan the slide using a microarray scanner at the appropriate wavelength.
-
Data Analysis: Analyze the fluorescence intensity for each glycan spot.
Self-Validation: The array should include a variety of mannosylated and non-mannosylated glycans. Specificity is confirmed if the lectin binds predominantly to the mannose-containing glycans.
Bio-Layer Interferometry (BLI)
BLI is a label-free technique that allows for the real-time analysis of biomolecular interactions.[11][12][13][14]
Causality Behind Experimental Choices: Immobilizing a mannosylated ligand on the biosensor tip allows for the direct measurement of the lectin's association and dissociation rates. The ability of α-D-mannose to compete with the immobilized ligand and accelerate the dissociation of the lectin provides a dynamic confirmation of specificity.
Experimental Workflow Diagram
Caption: Sequential steps in a BLI experiment.
Step-by-Step Protocol:
-
Biosensor Hydration: Hydrate the streptavidin biosensors in buffer for at least 10 minutes.
-
Ligand Immobilization: Immobilize a biotinylated mannosylated ligand onto the biosensor tips.
-
Baseline: Establish a stable baseline in the running buffer.
-
Association: Move the biosensors to wells containing the lectin solution to measure the association phase.
-
Dissociation: Transfer the biosensors to wells containing either buffer alone or buffer supplemented with a high concentration of α-D-mannose to measure the dissociation phase.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the kinetic parameters.
Self-Validation: A significantly faster dissociation rate in the presence of α-D-mannose compared to buffer alone confirms competitive binding and thus, mannose specificity.
Surface Plasmon Resonance (SPR)
SPR is another powerful label-free technique for real-time monitoring of binding events.[15][16][17][18]
Causality Behind Experimental Choices: Similar to BLI, SPR measures the change in refractive index upon binding of the lectin (analyte) to an immobilized mannosylated ligand on a sensor chip. A competitive binding assay with α-D-mannose co-injected with the lectin will result in a reduced binding response, confirming specificity.
Step-by-Step Protocol:
-
Chip Functionalization: Functionalize the sensor chip with a mannose-containing ligand.
-
Equilibration: Equilibrate the system with running buffer.
-
Binding Analysis: Inject a series of lectin concentrations over the functionalized surface to measure binding.
-
Competitive Inhibition: Co-inject the lectin with varying concentrations of α-D-mannose and measure the reduction in the binding signal.
-
Regeneration: Regenerate the sensor chip surface between injections using a low pH buffer or a specific regeneration solution.
-
Data Analysis: Analyze the sensorgrams to determine kinetic and affinity constants.
Self-Validation: A concentration-dependent decrease in the SPR signal upon co-injection of α-D-mannose provides strong evidence for specific binding to mannose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[19][20][21][22][23]
Causality Behind Experimental Choices: By titrating α-D-mannose into a solution of the lectin, ITC can directly measure the binding affinity and stoichiometry. This method provides unambiguous, in-solution evidence of a direct interaction between the lectin and mannose, without the need for immobilization or labeling.
Step-by-Step Protocol:
-
Sample Preparation: Prepare the lectin solution in the sample cell and the α-D-mannose solution in the injection syringe, both in the same buffer to minimize heat of dilution effects.
-
Titration: Perform a series of injections of the α-D-mannose solution into the lectin solution.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of mannose to lectin. Fit the data to a suitable binding model to determine the thermodynamic parameters.
Self-Validation: The generation of a sigmoidal binding curve that fits a 1:1 or other biologically relevant binding model is a direct confirmation of the interaction.
Conclusion
Confirming the specificity of a mannose-binding lectin is a critical step in research and development. The choice of methodology will depend on the specific research question and available resources. For high-throughput screening and initial validation, an ELISA-based inhibition assay is often the most practical approach. For a comprehensive understanding of the binding profile, glycan arrays are unparalleled. For detailed kinetic and thermodynamic characterization, BLI, SPR, and ITC provide quantitative and label-free data. By employing α-D-mannose as a competitive inhibitor within these robust frameworks, researchers can confidently and accurately define the specificity of their mannose-binding lectins.
References
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Blixt, O., et al. (2012). The fine specificity of mannose-binding and galactose-binding lectins revealed using outlier motif analysis of glycan array data. Glycobiology, 22(1), 160-169. [Link]
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Day, A. J., et al. (2012). The fine specificity of mannose-binding and galactose-binding lectins revealed using outlier motif analysis of glycan array data. Glycobiology, 22(1), 160-169. [Link]
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GlycoSeLect Ltd. (2022). Bio-Layer Interferometry with Recombinant Prokaryotic Lectins. [Link]
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Kittur, F. S., et al. (2012). Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry. Analytical Chemistry, 84(11), 4969-4975. [Link]
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Dahms, N. M., & Brzycki-Wessell, M. A. (2014). Glycan Microarray Analysis of P-type Lectins Reveals Distinct Phosphomannose Glycan Recognition. The Journal of Biological Chemistry, 289(35), 24514-24526. [Link]
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Tiemann, B., et al. (2019). Lectin bio-layer interferometry for assessing product quality of Fc-glycosylated immunoglobulin G. Biotechnology Progress, 35(5), e2843. [Link]
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Glasscock, C. J., et al. (2023). Cell-free expression and characterization of multivalent rhamnose-binding lectins using bio-layer interferometry. Glycobiology, 33(5), 376-384. [Link]
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Dam, T. K., & Brewer, C. F. (2014). Isothermal calorimetric analysis of lectin-sugar interaction. Methods in Molecular Biology, 1200, 207-214. [Link]
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De Medeiros, L. S., et al. (2018). Isothermal titration calorimetry of D-mannose binding to AcmJRL and Enthalpy-entropy compensation plot. ResearchGate. [Link]
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Blixt, O., et al. (2011). The Fine-Specificity of Mannose-Binding and Galactose-Binding Lectins Revealed using Outlier-Motif Analysis of Glycan Array Data. ResearchGate. [Link]
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Tiemann, B., et al. (2019). Lectin bio-layer interferometry for assessing product quality of Fc-glycosylated immunoglobulin G. Biotechnology Progress, 35(5), e2843. [Link]
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Guan, X., et al. (2023). CRISPR screens and lectin microarrays identify high mannose N-glycan regulators. bioRxiv. [Link]
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Patra, D., et al. (2014). Isothermal titration calorimetry of the lectin domain with the mannotriose. ResearchGate. [Link]
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Stravalaci, M., et al. (2012). A New Surface Plasmon Resonance Assay for In Vitro Screening of Mannose-Binding Lectin Inhibitors. Journal of Medicinal Chemistry, 55(15), 6831-6838. [Link]
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Dam, T. K., & Brewer, C. F. (2014). Isothermal Calorimetric Analysis of Lectin–Sugar Interaction. Springer Nature Experiments. [Link]
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Glasscock, C. J., et al. (2023). Cell-free expression and characterization of multivalent rhamnose-binding lectins using biolayer interferometry. bioRxiv. [Link]
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van Dijk, W., et al. (2004). Identification of carbohydrates binding to lectins by using surface plasmon resonance in combination with HPLC profiling. Glycobiology, 14(10), 963-971. [Link]
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Katrlík, J., et al. (2013). Binding assay of lectins and glycoproteins by surface plasmon resonance. Methods in Molecular Biology, 1021, 155-168. [Link]
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Katrlík, J., et al. (2011). Binding of D-mannose-containing glycoproteins to D-mannose-specific lectins studied by surface plasmon resonance. ResearchGate. [Link]
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Henriques-Normark, B., et al. (2021). A Nanoplasmonic Assay for Point-of-Care Detection of Mannose-Binding Lectin in Human Serum. ACS Applied Materials & Interfaces, 13(22), 25776-25786. [Link]
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Thompson, R., et al. (2018). Optimisation of the enzyme-linked lectin assay for enhanced glycoprotein and glycoconjugate analysis. Journal of Immunological Methods, 462, 29-37. [Link]
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Rinaldi, F., et al. (2014). Surface plasmon resonance for the characterization of bacterial polysaccharide antigens: a review. MedChemComm, 5(6), 719-728. [Link]
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Cairo, C. W., et al. (2011). (a) Traditional ELISA with saccharide functionalized surface. Lectin... ResearchGate. [Link]
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Nativi, M. (n.d.). On Surface Assays: Enzyme-Linked Lectin. Glycopedia. [Link]
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Neth, O., et al. (2000). Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition. Infection and Immunity, 68(2), 688-693. [Link]
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Creative Diagnostics. (n.d.). Hemagglutination Inhibition Assay (HAI). [Link]
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Shath, V. S., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology, 17(3), 656-668. [Link]
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Creative Diagnostics. (n.d.). Hemagglutination Inhibition Assay (HAI). [Link]
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Impagliazzo, A., et al. (2015). A Competitive Hemagglutination Inhibition Assay for Dissecting Functional Antibody Activity against Influenza Virus. Journal of Visualized Experiments, (105), 53334. [Link]
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Labcorp. (n.d.). 004900: Mannose-binding Lectin (MBL). [Link]
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Ali, A., et al. (2014). Mannose-Binding Lectin: A Potential Therapeutic Candidate against Candida Infection. BioMed Research International, 2014, 876303. [Link]
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Pedersen, J. C. (2019). Hemagglutination Inhibition Assay. Methods in Molecular Biology, 1989, 13-20. [Link]
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Dowdle, W. R., & Coleman, M. T. (1974). Hemagglutination-Inhibition Test for Influenza. CDC Stacks. [Link]
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Taylor & Francis. (n.d.). Mannose-binding lectin – Knowledge and References. [Link]
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van Asbeck, E. C., et al. (2008). Mannose binding lectin plays a crucial role in innate immunity against yeast by enhanced complement activation and enhanced uptake of polymorphonuclear cells. BMC Immunology, 9, 17. [Link]
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Jack, D. L., et al. (2005). The mannose-binding lectin: a prototypic pattern recognition molecule. Journal of Leukocyte Biology, 77(3), 328-336. [Link]
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comparative study of alpha-D-Mannose and glucose metabolism in cancer cells
Executive Summary: The "Sweet" Paradox
In the landscape of tumor metabolism, Glucose is the established fuel, driving the Warburg effect. Alpha-D-Mannose, a C-2 epimer of glucose, has emerged not as a fuel source, but as a metabolic disruptor. This guide objectively compares the metabolic fate of these two hexoses, highlighting how Mannose exploits the Phosphomannose Isomerase (PMI) bottleneck to induce "metabolic clogging" in specific cancer subtypes.
While Glucose supports rapid proliferation via aerobic glycolysis, Mannose (in PMI-low tumors) accumulates as Mannose-6-Phosphate (M6P), inhibiting key glycolytic enzymes and sensitizing tumors to chemotherapy.[1][2]
Mechanistic Divergence: The PMI Bottleneck
The efficacy of Mannose as a therapeutic agent hinges on a single enzymatic divergence from the Glucose pathway.
| Feature | Glucose Metabolism | This compound Metabolism |
| Cellular Entry | High Efficiency. Transported via GLUT1/GLUT3. High affinity (Km ~1-2 mM). | Moderate Efficiency. Competes for GLUT1/GLUT3. Lower affinity than glucose. |
| Initial Phosphorylation | Converted to Glucose-6-Phosphate (G6P) by Hexokinase (HK1/HK2). | Converted to Mannose-6-Phosphate (M6P) by Hexokinase (HK1/HK2). |
| Critical Junction | G6P is isomerized to Fructose-6-Phosphate (F6P) by GPI . | M6P must be isomerized to F6P by PMI (MPI) .[3][4] |
| Metabolic Fate (High PMI) | Enters Glycolysis, PPP, and TCA cycle. Fuels proliferation. | Converted to F6P -> Glycolysis.[3] Fuels proliferation (Alternative energy source). |
| Metabolic Fate (Low PMI) | N/A | Accumulates as M6P. Cannot proceed to F6P. |
| Downstream Consequence | ATP production, Nucleotide synthesis, Redox balance (NADPH).[5] | Metabolic Clogging. M6P inhibits HK, GPI, and G6PD.[6] Depletes ATP.[7] |
Pathway Visualization
The following diagram illustrates the parallel uptake and the critical PMI bottleneck that distinguishes Mannose toxicity from Glucose utility.
Figure 1: Comparative flux of Glucose vs. Mannose. Note the "dead-end" accumulation of M6P in PMI-low cells, triggering feedback inhibition of upstream glycolytic enzymes.
Performance Data: The Therapeutic Window
Experimental data confirms that Mannose efficacy is binary, dependent on PMI expression levels.
A. Proliferation Inhibition (In Vitro)
Comparative sensitivity of cancer cell lines to 25 mM Mannose supplementation.
| Cell Line | Tissue Origin | PMI Status | Response to Mannose (25 mM) | Mechanism |
| KP-4 | Pancreatic | Low | High Sensitivity (>80% growth inhibition) | M6P Accumulation |
| Saos-2 | Osteosarcoma | Low | High Sensitivity (>70% growth inhibition) | Glycolytic Blockade |
| U2OS | Osteosarcoma | High | Resistant (<10% inhibition) | M6P metabolized to F6P |
| HCT116 | Colorectal | Moderate | Moderate/Resistant | Flux proceeds via PMI |
B. Metabolic Flux Analysis (13C-Tracing)
When cells are fed [U-13C]-Glucose + unlabeled Mannose:
-
PMI-High Cells: 13C-Glucose flux into Lactate and TCA cycle remains high.
-
PMI-Low Cells: 13C-Glucose flux drops significantly. Mass Spectrometry reveals massive pools of unlabeled M6P and depletion of 13C-labeled downstream metabolites (F1,6BP, Lactate).
Experimental Protocols (Self-Validating Systems)
Protocol A: Differential Sensitivity Screening (The "PMI Test")
Objective: Determine if a specific cancer model is susceptible to Mannose-induced metabolic clogging.
Reagents:
-
This compound (Sigma, Cell Culture Grade).
-
D-Glucose.[4]
-
Crystal Violet Stain or CellTiter-Glo (ATP assay).
Workflow:
-
Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment Preparation:
-
Control: DMEM + 25 mM Glucose.
-
Experimental: DMEM + 25 mM Glucose + 25 mM Mannose .
-
Osmotic Control: DMEM + 25 mM Glucose + 25 mM Osmotic agent (e.g., Mannitol) to rule out osmotic stress.
-
-
Incubation: Culture for 72–96 hours.
-
Readout:
-
Fix with 4% Paraformaldehyde (15 min).
-
Stain with 0.1% Crystal Violet (20 min).
-
Solubilize with 10% Acetic Acid and read Absorbance at 590 nm.
-
-
Validation Check: If Mannose inhibits growth >50% compared to Osmotic Control, the cell line is Mannose-Sensitive (PMI-Low) .
Protocol B: 13C-Metabolic Flux Analysis (MFA)
Objective: Verify the "Clogging" mechanism by tracking carbon fate.
Reagents:
-
[U-13C6]-D-Glucose (Cambridge Isotope Labs).
-
Unlabeled this compound.
-
LC-MS Grade Methanol/Acetonitrile.
Step-by-Step Methodology:
-
Starvation: Wash cells (PBS) and incubate in Glucose-free/Phenol-red free medium for 1 hour.
-
Tracer Addition:
-
Add Medium containing 5 mM [U-13C6]-Glucose.
-
Spike-in: Add 25 mM Unlabeled Mannose to the experimental group.
-
-
Pulse: Incubate for 4 hours (steady state for upper glycolysis).
-
Extraction (Quenching):
-
Rapidly wash with ice-cold saline.
-
Add 500 µL 80% Methanol (-80°C) directly to the plate.
-
Scrape cells on dry ice.
-
-
Analysis (LC-MS):
-
Data Interpretation:
-
Clogging Signature: High levels of Unlabeled M6P + Low levels of 13C-Lactate indicates Mannose is blocking Glucose flux.
-
Workflow Visualization
Figure 2: Decision matrix for evaluating Mannose sensitivity in preclinical models.
References
-
Gonzalez, P. S., et al. (2018).[1][9][10][11] Mannose impairs tumour growth and enhances chemotherapy.[10][11][12] Nature, 563, 719–723.[1][10] [Link]
-
Saito, Y., et al. (2023). Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells.[10] eLife, 12, e83870. [Link]
-
DeRossi, C., et al. (2006). Ablation of mouse phosphomannose isomerase (Mpi) causes mannose 6-phosphate accumulation, toxicity, and embryonic lethality.[7] Journal of Biological Chemistry, 281(9), 5916-5927. [Link]
-
Harada, K., et al. (2025). Mannose and PMI depletion overcomes radiation resistance in HPV-negative head and neck cancer.[7] Cell Communication and Signaling. [Link]
-
Zhang, R., et al. (2023). Mannose Inhibits the Pentose Phosphate Pathway in Colorectal Cancer and Enhances Sensitivity to 5-Fluorouracil Therapy.[13][14] Cancers, 15(8), 2268. [Link]
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Assessing the Efficacy of Alpha-D-Mannose as an Inhibitor of Bacterial Adhesion
Executive Summary: The Valency and Affinity Paradox
In the development of anti-adhesion therapies for Uropathogenic Escherichia coli (UPEC), alpha-D-Mannose serves as the foundational prototype but rarely the clinical endpoint. While it demonstrates an excellent safety profile and rapid urinary excretion, its efficacy as a monovalent inhibitor is thermodynamically limited.
This guide objectively compares native this compound against high-affinity synthetic mannosides (e.g., Heptyl-mannose, Biphenyl-mannosides). The data indicates that while D-mannose is a viable prophylactic for low-risk recurrence due to high urinary concentration, drug development pipelines must pivot toward Tyrosine-Gate targeting ligands to achieve nanomolar potency.
Mechanistic Foundation: The FimH "Tyrosine Gate"[1][2][3][4]
To evaluate efficacy, one must understand the target. The UPEC Type 1 pilus is tipped with the FimH adhesin .[1][2] The FimH Carbohydrate Recognition Domain (CRD) contains a deep, negatively charged pocket that binds natural D-mannose residues on host uroplakin.
However, the efficacy of an inhibitor is determined not just by the pocket, but by the Tyrosine Gate (Tyr48 and Tyr137) surrounding it.
-
This compound (Natural): Binds only inside the pocket. It lacks the structural bulk to interact with the Tyrosine Gate, resulting in weak affinity (micromolar/millimolar range).
-
Synthetic Mannosides (Engineered): Designed with hydrophobic aglycones (tails) that stack against the Tyrosine Gate, locking the FimH receptor in a high-affinity conformation and increasing potency by up to 100,000-fold.
Visualization: FimH Ligand Interaction Pathways
Caption: Comparison of binding modes. Synthetic ligands utilize the Tyrosine Gate for exponential potency gains.[1]
Comparative Efficacy Analysis
The following data aggregates results from Hemagglutination Inhibition (HAI) titers and Isothermal Titration Calorimetry (ITC).
Table 1: Inhibitory Potency of Mannose vs. Synthetic Alternatives
| Compound Class | Representative Molecule | Binding Affinity ( | HAI Titer (Relative Potency) | Mechanism of Action |
| Natural Monosaccharide | This compound | 2.3 µM - 2 mM * | 1 (Baseline) | Pocket Occupation Only |
| Alkyl-Mannoside | Methyl-α-D-mannoside | ~100 µM | 2-5x | Slight hydrophobic gain |
| Hydrophobic Derivative | Heptyl-Mannose (HM) | 5 - 50 nM | ~500x | Tyrosine Gate Interaction (Partial) |
| Aryl-Mannoside | Biphenyl-Mannoside | < 1 nM | ~100,000x | Tyrosine Gate π-Stacking (Complete) |
| Control | Antibiotics (e.g., Cipro) | N/A | N/A | Bactericidal (Non-adhesive) |
*Note: D-Mannose affinity varies by assay conditions. In physiological urine, millimolar concentrations are required to outcompete host receptors.
Critical Interpretation for Drug Developers
-
The "Valency" Issue: Native D-mannose is monovalent. Host receptors (uroplakin) present mannose in multivalent, high-density arrays. To compete, free D-mannose must be present at concentrations 1000x higher than the inhibitor's
. -
The "Pharmacokinetic" Advantage: Despite low potency, D-mannose is uniquely effective for UTIs because ~90% of ingested dose is excreted unchanged into the urine within 60 minutes, naturally achieving the high concentrations required for efficacy. Synthetic ligands often struggle with oral bioavailability.
Validated Experimental Protocols
Protocol A: Hemagglutination Inhibition (HAI) Assay
Why this works: Guinea Pig Red Blood Cells (RBCs) are heavily coated in mannose-containing glycoproteins. If FimH is active, bacteria cross-link the RBCs into a diffuse mat. If inhibited, RBCs settle into a tight pellet.
Workflow Diagram:
Caption: Standard HAI workflow. V-bottom plates are critical for distinguishing pellets from diffuse mats.
Step-by-Step Methodology:
-
Harvest: Wash Guinea Pig RBCs 3x in PBS to remove serum factors. Resuspend to 1% v/v.
-
Culture: Grow UPEC (strain CFT073 or UTI89) in LB broth statically at 37°C for 24h (static growth promotes piliation).
-
Dilution: In a 96-well V-bottom plate, perform 2-fold serial dilutions of this compound (start at 200 mM) and test compounds (start at 100 µM).
-
Incubation: Add 25 µL of bacterial suspension to 25 µL of inhibitor. Incubate 30 min at 25°C.
-
Challenge: Add 25 µL of 1% RBCs.
-
Read: Incubate 1 hour at 4°C (stabilizes lattice).
-
Positive Inhibition: A tight red dot (button) at the bottom.
-
Negative Inhibition: A diffuse pink film (mat).
-
Protocol B: Flow Cytometry Adhesion Assay (Quantitative)
Why this works: HAI is semi-quantitative. Flow cytometry provides exact IC50 values by counting GFP-labeled bacteria attached to bladder epithelial cells (e.g., 5637 or T24 cell lines).
-
Labeling: Transform UPEC with a constitutively expressed GFP plasmid.
-
Infection: Seed bladder cells in 24-well plates. Treat GFP-UPEC with varying concentrations of D-mannose.
-
Co-culture: Add treated bacteria to bladder cells (MOI 10:1) for 1 hour.
-
Wash: Vigorously wash 3x with PBS to remove non-adherent bacteria.
-
Analysis: Trypsinize cells and analyze via Flow Cytometry. Gate for GFP+ events (infected cells).
-
Calculation: Plot % GFP+ cells vs. Log[Concentration] to derive IC50.
References
-
Spaulding, C. N., et al. (2017). "Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist." Nature, 546(7659), 528–532.
-
Bouckaert, J., et al. (2005). "Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin." Molecular Microbiology, 55(2), 441–455.
-
Scribano, D., et al. (2020). "d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications."[3] Molecules, 25(2), 316.[3]
-
Waksman, G. & Hultgren, S. J. (2009). "Structural biology of the chaperone–usher pathway of pilus biogenesis." Nature Reviews Microbiology, 7, 765–774.
-
Jiang, X., et al. (2012). "FimH antagonists: structure-activity and structure-property relationships for biphenyl alpha-D-mannopyranosides."[4] ChemMedChem, 7(6), 1009-1019.
Sources
- 1. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-mannose vs other agents for recurrent urinary tract infection prevention in adult women: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. FimH antagonists: structure-activity and structure-property relationships for biphenyl α-D-mannopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of alpha-D-Mannose: A Guide for the Modern Laboratory
In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends beyond its use in experimentation; it concludes with its safe and compliant disposal. While alpha-D-Mannose, a simple sugar and epimer of glucose, is a staple in many biological laboratories for applications ranging from cell culture to glycobiology studies, its disposal, though straightforward, demands a commitment to safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring that your laboratory practices remain beyond reproach.
The core principle underpinning these procedures is that while this compound is not classified as a hazardous substance, it must be managed within a structured waste disposal framework to prevent misidentification and ensure the safety of all personnel, including custodial staff who may not be trained to handle laboratory chemicals.[1][2][3]
Part 1: Hazard Assessment - The "Why" Behind the Procedure
Understanding the chemical's properties is foundational to determining its disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[4][5] this compound exhibits none of these traits, classifying it as non-hazardous waste.[6][7][8]
| Hazard Characteristic | Definition | This compound Assessment | Conclusion |
| Ignitability | Liquids with a flash point < 60°C; non-liquids that can cause fire through friction or spontaneous chemical changes.[5] | Not flammable. | Non-Ignitable |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[5] | Neutral pH in solution. | Non-Corrosive |
| Reactivity | Unstable under normal conditions; can create toxic gases or explode when heated or mixed with water.[5] | Stable. | Non-Reactive |
| Toxicity | Harmful or fatal when ingested or absorbed; can release toxic materials in landfill conditions.[5] | Not regarded as dangerous for the environment.[6] | Non-Toxic |
This classification is the cornerstone of our disposal protocol. The substance does not pose a significant, immediate threat to human health or the environment, allowing for a more streamlined, yet still rigorous, disposal process compared to its hazardous counterparts.[6]
Part 2: Standard Operating Procedure for this compound Disposal
This section details the step-by-step methodology for disposing of this compound in its various forms within the laboratory.
Disposal of Solid, Uncontaminated this compound
This protocol applies to pure, unused, or experimentally uncontaminated this compound powder.
Methodology:
-
Container Preparation: Ensure the original container with the this compound is securely sealed.[8] If the original container is compromised, transfer the powder to a new, sealable container that is clearly labeled with the chemical name.
-
Secure Packaging: Place the sealed primary container into a durable, secondary packaging, such as a sturdy trash bag or a cardboard box.[1][3] This double-layer of packaging is crucial to prevent any potential spills during transport and disposal.[1][3]
-
Labeling: The original manufacturer's label should remain on the primary container.[1][3] On the outer packaging, clearly write "Non-hazardous" to avoid confusion.[3]
-
Final Disposal: Laboratory personnel are responsible for transporting the securely packaged and labeled waste directly to the facility's designated dumpster or waste collection area.[1][2] Crucially, do not leave chemical waste, even non-hazardous types, in laboratory trash cans. Custodial staff are typically instructed not to handle any laboratory chemical containers.[2][3]
-
Quantity Limits: For quantities greater than five pounds (approximately 2.27 kg), it is best practice to consult your institution's Environmental Health & Safety (EHS) department for guidance, as local regulations may have specific requirements for bulk disposal.[1][2]
Disposal of Aqueous Solutions of this compound
For solutions containing only this compound and water, without any other hazardous contaminants.
Methodology:
-
Verify Composition: Confirm that the solution contains no other chemicals that would be prohibited from drain disposal (e.g., heavy metals, halogenated hydrocarbons, flammables).[9]
-
Check pH: Ensure the solution's pH is within the neutral range acceptable for your local wastewater treatment facility (typically between 5.5 and 9.5).[9]
-
Dilution and Disposal: The solution can typically be disposed of down the sanitary sewer with copious amounts of running water. This prevents potential viscosity issues in the plumbing. However, it is imperative to adhere to your institution's specific guidelines on drain disposal. Some institutions may prohibit the drain disposal of any chemical, regardless of its hazard classification. When in doubt, contact your EHS office.
Disposal of Contaminated this compound and Associated Labware
If this compound is mixed with or contaminates materials (e.g., gloves, filter paper, plasticware) that are themselves hazardous, the entire waste mixture must be treated as hazardous.
Methodology:
-
Follow Hazardous Waste Protocol: The waste must be disposed of in accordance with the protocols for the hazardous substance it is contaminated with.
-
Containerize and Label: Collect the contaminated material in a designated hazardous waste container. The container must be labeled with a hazardous waste tag that identifies all chemical constituents.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Disposal of "Empty" Containers
An "empty" container that once held this compound can be disposed of in the regular laboratory glass or plastic recycling bins after proper cleaning.
Methodology:
-
Triple Rinse: Rinse the container with water three times to remove any residual powder.[10]
-
Deface Label: Completely remove or deface the chemical label on the container to prevent it from being mistaken for a chemical container.[10]
-
Dispose: Place the cleaned and unlabeled container in the appropriate recycling bin.[10]
Part 3: Disposal Decision Workflow
The following diagram provides a visual decision-making tool to guide the disposal process for this compound waste streams.
Caption: Decision workflow for this compound disposal.
Part 4: Spill Management and Cleanup
Accidental spills of this compound powder should be managed promptly to prevent dust formation and maintain a clean working environment.
Protocol for Spills:
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including gloves, a lab coat, and safety glasses. If a large amount of dust is generated, respiratory protection may be required.[8]
-
Containment & Cleanup: For dry spills, avoid creating dust.[11] Gently sweep or vacuum the spilled powder.[6] Place the collected material in a sealed container for disposal following the solid waste protocol described in Section 2.1.
-
Final Cleaning: After mechanical removal, wipe the area with a damp cloth or paper towel to remove any remaining residue.[6]
-
Avoid Drains: Do not wash uncontained spills down the drain, as this can lead to blockages.[7][11]
By adhering to these scientifically sound and regulation-aware procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of environmental or personal well-being.
References
-
Safety Data Sheet D-(+)-Mannose . MetaSci.
-
SAFETY DATA SHEET D-Mannose . Innophos. (2021-09-16).
-
EHS Fact Sheet: Disposal of Solid Nonhazardous Waste . Princeton University. (2024-08-09).
-
Safety Data Sheet: D(+)-Mannose . Carl ROTH.
-
SAFETY DATA SHEET: D-(+)-Mannose . Sigma-Aldrich. (2025-04-24).
-
D-MANNOSE . FEMALIFE.
-
Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University.
-
Chemical Waste . The University of Texas at Austin - Environmental Health & Safety.
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. (2025-03-21).
-
Hazardous Waste . Maryland Department of the Environment.
-
Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus . Cornell University - Environmental Health and Safety.
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). (2025-05-30).
-
D-Mannose CAS No 3458-28-4 MATERIAL SAFETY DATA SHEET SDS/MSDS . Central Drug House (P) Ltd.
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR :: 40 CFR Part 261.
-
Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus . Cornell University - Environmental Health and Safety.
Sources
- 1. csn.edu [csn.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. Hazardous Waste [mde.maryland.gov]
- 6. innophos.com [innophos.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
